4-Chloro-3-cyanophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-chloro-3-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPLADNLEYNYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657431 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-95-5 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-3-cyanophenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of these reagents, 4-Chloro-3-cyanophenylboronic acid stands out as a highly functionalized building block. Its unique substitution pattern—a chloro group and a cyano group ortho and meta to the boronic acid moiety, respectively—offers a strategic advantage in the synthesis of complex organic molecules. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the phenyl ring, modulating its reactivity and providing handles for further chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its practical utility in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The presence of the polar cyano and chloro groups, along with the boronic acid moiety capable of hydrogen bonding, dictates its physical properties. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 871332-95-5 | [1] |
| Molecular Formula | C₇H₅BClNO₂ | [1] |
| Molecular Weight | 181.38 g/mol | [1] |
| IUPAC Name | (4-chloro-3-cyanophenyl)boronic acid | [1] |
| Appearance | White to yellow powder | [2] |
| Melting Point | >350 °C (for 4-cyanophenylboronic acid) | |
| Boiling Point | 355.9±44.0 °C (Predicted for 4-cyanophenylboronic acid) | [2] |
| pKa | 7.38±0.10 (Predicted for 4-cyanophenylboronic acid) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Expert Insight: The high melting point is characteristic of many arylboronic acids, attributable to strong intermolecular hydrogen bonding and potential formation of anhydride trimers (boroxines). While predicted values for boiling point and pKa are useful, experimental determination is recommended for precise reaction optimization. The limited solubility in non-polar organic solvents necessitates the use of polar aprotic solvents like DMSO, DMF, or ethereal solvents such as dioxane and THF in many synthetic applications.
Synthesis and Purification
The synthesis of this compound typically follows a well-established route for arylboronic acid preparation: the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The most common starting material is the corresponding aryl halide, 2-chloro-5-bromobenzonitrile.
General Synthetic Workflow
The synthesis can be broken down into three key stages:
-
Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium reagent, such as n-butyllithium, at very low temperatures (-78 to -100 °C) to form a highly reactive aryllithium intermediate. The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) is crucial for stabilizing this intermediate.
-
Borylation: The aryllithium species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. This step must be maintained at low temperatures to prevent side reactions.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with HCl or H₂SO₄) to yield the final this compound.
Detailed Experimental Protocol (Representative)
The following protocol is adapted from established procedures for the synthesis of similar cyanophenylboronic acids.[2][3]
Materials:
-
2-Chloro-5-bromobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-chloro-5-bromobenzonitrile and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added slowly, maintaining the low temperature. The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the careful addition of 2N HCl at 0 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude solid is purified by recrystallization (e.g., from an acetonitrile/water mixture) or by an acid-base extraction to yield the final product.[4]
Trustworthiness Note: The success of this synthesis is highly dependent on anhydrous conditions and maintaining low temperatures during the formation of the aryllithium intermediate to prevent side reactions, such as reaction with the cyano group or protonation by trace water.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid-bearing carbon and a carbon atom of an aryl, vinyl, or alkyl halide or triflate.[5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for synthesizing biologically active compounds. The cyanophenyl moiety is a common structural motif in many kinase inhibitors and other therapeutic agents. The cyano group can act as a hydrogen bond acceptor, while the chloro group can occupy hydrophobic pockets in enzyme active sites.
-
Kinase Inhibitors: Many inhibitors of protein kinases, such as EGFR inhibitors, incorporate cyanophenyl groups to interact with the hinge region of the kinase domain.[6]
-
Enzyme Inhibitors: It is a reactant used in the synthesis of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme (BACE1), which is a target in Alzheimer's disease research.[2][7]
-
Receptor Antagonists: This class of boronic acid is used to prepare P2X7 antagonists for the treatment of pain and himbacine analogs which are potential antiplatelet agents.[2][8]
Applications in Materials Science
The rigid structure and defined electronic properties of the 4-chloro-3-cyanophenyl group make it a useful component in advanced materials.
-
Liquid Crystals: Biaryl compounds are fundamental structures in liquid crystal materials. The Suzuki reaction using functionalized boronic acids is a key method for their synthesis.[9]
-
Organic Frameworks: It can serve as a monomer or modifying unit in the preparation of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis.[6]
-
Fluorescent Sensors: The boronic acid group can reversibly bind to diols, such as sugars. The cyano group modulates the electronic and photophysical properties of the molecule, making it a candidate for the design of fluorescent sensors.[6]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
| Hazard Class | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Boronic acids can dehydrate to form boroxines, so proper storage is important to maintain purity.[10]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its value is rooted in its ability to participate in robust C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling. The presence of both a chloro and a cyano group provides chemists and material scientists with the tools to fine-tune steric and electronic properties and to introduce further functionality. For professionals in drug discovery, it offers a reliable route to complex scaffolds found in a range of therapeutic targets. As the demand for sophisticated, functionalized molecules continues to grow, the importance of well-characterized and strategically designed building blocks like this compound will only increase.
References
- 1. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 3. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 4-Chloro-3-cyanophenylboronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse compounds. 4-Chloro-3-cyanophenylboronic acid has emerged as a particularly valuable reagent, distinguished by its trifunctional nature. The presence of a boronic acid moiety, a chloro substituent, and a cyano group on a single phenyl ring offers a versatile platform for synthetic chemists. This guide provides an in-depth examination of its properties, synthesis, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science.
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning transformation is one of the most powerful methods for creating carbon-carbon bonds, essential for assembling the core structures of numerous pharmaceutical agents and functional materials.[3][4] The chloro and cyano groups on the phenyl ring not only influence the electronic properties and reactivity of the molecule but also serve as synthetic handles for subsequent chemical modifications, enabling the generation of diverse molecular libraries from a single, advanced intermediate.[5]
Physicochemical Properties and Identification
This compound is a white to off-white solid at room temperature. Its key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 871332-95-5 | [][7] |
| Molecular Formula | C₇H₅BClNO₂ | [][7] |
| Molecular Weight | 181.38 g/mol | [7] |
| IUPAC Name | (4-chloro-3-cyanophenyl)boronic acid | [7] |
| Synonyms | 4-Chloro-3-cyanobenzeneboronic acid, 5-Borono-2-chlorobenzonitrile | [7] |
| Appearance | White to off-white solid/powder |
Synthesis of Arylboronic Acids
The synthesis of arylboronic acids, such as the related 4-cyanophenylboronic acid, is typically achieved through the reaction of an organometallic intermediate, like a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. A general and widely adopted method involves the lithiation of an aryl halide at low temperatures, followed by quenching with a borate ester.
General Synthetic Workflow
The synthesis from an aryl bromide starting material, for instance, involves a halogen-metal exchange followed by reaction with the boron source. This approach provides a reliable route to the desired boronic acid.
Caption: General workflow for the synthesis of an arylboronic acid.
Detailed Synthetic Protocol (Exemplary for 4-Cyanophenylboronic acid)
The following protocol, adapted from established methods for synthesizing similar arylboronic acids, illustrates the key steps.[8][9]
Materials:
-
4-Bromobenzonitrile (starting material for the analogous 4-cyanophenylboronic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (4N)
-
Sodium hydroxide (1N)
-
Dichloromethane (DCM) and/or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated 3Å molecular sieves
Procedure:
-
Preparation: A flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the starting aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq) and anhydrous THF. Activated molecular sieves can be added to ensure dryness.
-
Lithiation: The solution is cooled to an internal temperature of -100 °C to -90 °C using a dry ice/acetone or liquid nitrogen bath.
-
Addition of n-BuLi: A solution of n-BuLi (1.1-1.2 eq) is added dropwise via syringe pump over 15-60 minutes, ensuring the internal temperature remains below -90 °C. The formation of the aryllithium intermediate is observed.
-
Borylation: Trimethyl borate (1.5 eq) is added to the reaction mixture, causing a slight exotherm. The mixture is stirred at low temperature for a period before being allowed to warm slowly to room temperature.
-
Hydrolysis and Workup: The reaction is quenched by the addition of 4N HCl, and the mixture is stirred until it reaches room temperature. The organic layer is separated.
-
Purification: The aqueous layer is basified with 1N NaOH and washed with an organic solvent like DCM to remove neutral impurities. The aqueous phase is then re-acidified with 4N HCl, leading to the precipitation of the boronic acid. The product is extracted with an organic solvent (e.g., DCM/THF mixture), and the combined organic extracts are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[9]
-
Final Purification: The resulting solid can be further purified by recrystallization or by grinding with a non-polar solvent like ether to afford the pure arylboronic acid.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between the boronic acid's aryl group and another organic molecule, typically an aryl or vinyl halide/triflate.[1]
Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Protocol: The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent system is critical for reaction success.[1] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is chosen to solubilize both the organic and inorganic reagents.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 eq)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Dioxane mixture)
Procedure:
-
Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and solvent.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Base Addition: The aqueous base solution is added to the mixture.
-
Reaction: The vessel is sealed and heated to a temperature typically between 80-110 °C with vigorous stirring for 4-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is transferred to a separatory funnel, and the organic layer is separated, washed with water and brine, dried over an anhydrous drying agent, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.[10]
Significance in Drug Discovery
The unique substitution pattern of this compound makes it a valuable building block for medicinal chemists.[4][5] The boronic acid functionality itself is of increasing interest, as several boron-containing drugs, such as Bortezomib (Velcade), have been approved.[11] The cyano group can act as a bioisostere for other functional groups or as a precursor for amines, amides, or tetrazoles. The chloro substituent provides a site for further cross-coupling reactions or can be used to modulate the lipophilicity and metabolic stability of a drug candidate. This trifecta of functionalities allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) during the lead optimization phase of drug development.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation.[7]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or fumes.[12]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13][15] It is often recommended to keep arylboronic acids refrigerated to maintain product quality.[15]
Conclusion
This compound is a potent and versatile synthetic building block with significant applications in pharmaceutical research and materials science. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, where it serves as an excellent partner for the synthesis of complex biaryl structures. The distinct electronic and steric properties conferred by its chloro and cyano substituents, combined with the reactivity of the boronic acid, provide chemists with a powerful tool for molecular construction. A thorough understanding of its synthesis, reaction protocols, and handling requirements is essential for leveraging its full potential in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 7. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 9. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to High-Purity 4-Chloro-3-cyanophenylboronic Acid for Advanced Synthesis
Introduction: The Strategic Value of 4-Chloro-3-cyanophenylboronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel molecular entities. Among the vast arsenal of reagents available to the modern chemist, substituted arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This compound, in particular, has garnered significant attention as a versatile and highly valuable intermediate. Its unique trifunctional nature—a reactive boronic acid moiety for carbon-carbon bond formation, an electron-withdrawing cyano group, and a strategically positioned chloro substituent—offers a sophisticated level of control over molecular design and synthesis.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of high-purity this compound. We will delve into the critical aspects of supplier selection, quality assessment, safe handling, and practical application, with a focus on the underlying chemical principles that govern its utility. The insights provided herein are grounded in established chemical literature and practical laboratory experience, aiming to empower you to leverage this powerful reagent to its full potential in your research endeavors.
I. Selecting a High-Purity Commercial Supplier: A Critical First Step
The success of any synthetic endeavor begins with the quality of the starting materials. For a reagent as pivotal as this compound, sourcing high-purity material is not merely a recommendation but a necessity. Impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and ultimately, a significant loss of time and resources. When evaluating commercial suppliers, a discerning eye for quality and transparency is essential.
Key Quality Parameters and Analytical Verification
A reputable supplier will provide a comprehensive Certificate of Analysis (COA) for each batch of this compound. This document is your first line of defense in quality assessment. Here are the key analytical techniques and parameters to scrutinize:
-
Purity by High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds. A high-purity grade of this compound should exhibit a purity of ≥98%, with many suppliers offering grades of 99% or higher. The HPLC chromatogram should show a single major peak corresponding to the desired product, with minimal extraneous peaks.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound. The spectrum should be consistent with the expected structure of this compound, showing the correct chemical shifts, integration values, and coupling patterns for the aromatic protons.
-
Residual Solvents by Gas Chromatography (GC): The COA should also provide information on the content of residual solvents from the manufacturing process. While often present in trace amounts, high levels of certain solvents can interfere with subsequent reactions.
-
Water Content: Boronic acids are known to be hygroscopic and can form anhydrides (boroxines) upon dehydration.[1] While this is a reversible process, significant variations in water content can affect the stoichiometry of your reactions. A reliable supplier will specify the water content, often determined by Karl Fischer titration.
Comparative Table of Commercial Suppliers
To aid in your selection process, the following table provides a snapshot of several commercial suppliers of this compound. Please note that this is not an exhaustive list, and availability and specifications are subject to change. It is always recommended to contact the suppliers directly for the most up-to-date information and to request a batch-specific COA.
| Supplier | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% - ≥97% | Gram to multi-gram | Often provides detailed analytical data and supporting documentation online. |
| TCI (Tokyo Chemical Industry) | >98.0% (T) | Gram to multi-gram | Known for a wide range of high-quality reagents and detailed product specifications. |
| BLD Pharmatech | 98% | Gram to kilogram | Offers a range of purities and bulk quantities, with ISO certifications.[2] |
| Frontier Specialty Chemicals | Not specified | Gram quantities | A specialized supplier of organoboron compounds.[3] |
| Santa Cruz Biotechnology | Not specified | Gram quantities | A well-known supplier of biochemicals for research.[4] |
This table is for informational purposes only and does not constitute an endorsement of any particular supplier.
II. Safe Handling and Storage: Ensuring Stability and Safety
Arylboronic acids, while generally stable, require proper handling and storage to maintain their integrity and to ensure a safe laboratory environment.[1]
Storage Recommendations
-
Temperature: It is advisable to store this compound in a cool, dry place. Refrigeration is often recommended to minimize degradation over long-term storage.
-
Atmosphere: Due to their hygroscopic nature, it is best to store arylboronic acids under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption.[1]
-
Container: Always keep the container tightly sealed to prevent exposure to air and moisture.
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
III. The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Application
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound is an excellent substrate for this reaction, allowing for the introduction of the 4-chloro-3-cyanophenyl moiety into a wide range of molecular scaffolds.
Reaction Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The electron-withdrawing nature of the cyano group in this compound can influence its reactivity in the transmetalation step.
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be considered a starting point and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide or iodide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) and add them to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Rationale for Reagent Choices:
-
Catalyst System: The combination of Pd(OAc)2 and PPh3 is a commonly used and effective catalyst system for Suzuki-Miyaura reactions. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.
-
Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic reactants and the inorganic base.
IV. Applications in Medicinal Chemistry: Enabling the Synthesis of Novel Therapeutics
The 4-chloro-3-cyanophenyl motif is a valuable pharmacophore found in a number of biologically active molecules. The ability to readily introduce this fragment via Suzuki-Miyaura coupling makes this compound a key building block in the synthesis of potential drug candidates.
The electron-withdrawing cyano and chloro groups can modulate the electronic properties of the phenyl ring, influencing its interaction with biological targets. Furthermore, the cyano group can serve as a handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. While specific, publicly disclosed examples of blockbuster drugs synthesized directly from this exact starting material are not always readily available, its structural motifs are present in various patented compounds and research programs targeting a range of diseases.
V. Conclusion: A Versatile and Enabling Reagent
High-purity this compound is a powerful and versatile reagent that has firmly established its place in the synthetic chemist's toolbox. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the valuable electronic and functional properties of the 4-chloro-3-cyanophenyl group, makes it an indispensable building block for the synthesis of complex organic molecules. By carefully selecting a reputable supplier, adhering to safe handling practices, and applying sound chemical principles, researchers can effectively harness the potential of this reagent to accelerate their drug discovery and materials science programs.
VI. References
-
BLD Pharmatech Ltd. (n.d.). BD226725--INVALID-LINK--. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-cyanophenyl)boronic acid. Retrieved from pubchem.ncbi.nlm.nih.gov
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 18). Safety Data Sheet - Phenylboronic acid. Retrieved from --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemsrc. (2025, August 20). 4-Cyanophenylboronic acid MSDS. Retrieved from --INVALID-LINK--
-
Career Henan Chemical Co. (n.d.). 4-Cyanophenylboronic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex International, Inc. (n.d.). 3-Cyanophenylboronic acid. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2024, November 16). Safety Data Sheet - 3-Cyanophenylboronic Acid. Retrieved from --INVALID-LINK--
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from --INVALID-LINK--
-
Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
-
Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from --INVALID-LINK--
-
O'Donovan, M. R., Mee, C. D., Fenner, S., Teasdale, A., & Phillips, D. H. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(4), 895–899.
-
Das, S. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(1), 27.
-
Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 543-554.
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2346–2354.
-
ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
-
Angewandte Chemie International Edition. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 58(33), 11218-11228.
-
ChemicalBook. (2025, November 18). 4-Cyanophenylboronic acid. Retrieved from --INVALID-LINK--
-
ChemUniverse, Inc. (n.d.). Request Bulk Quote - this compound. Retrieved from --INVALID-LINK--
-
Boosting Synthesis: The Role of 4-Cyanophenylboronic Acid in Modern Chemistry. (2025, October 30). Retrieved from --INVALID-LINK--
References
Harnessing Inductive and Resonance Effects: A Technical Guide to the Electronic Properties of Chloro- and Cyano-Substituted Phenylboronic Acids
An In-depth Technical Guide
Abstract
Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The reactivity, stability, and acidity of the boronic acid moiety are not static; they are exquisitely sensitive to the electronic nature of substituents on the phenyl ring. This guide provides a detailed examination of how two common electron-withdrawing groups, chloro and cyano, fundamentally alter the electronic landscape of phenylboronic acid. We will dissect the interplay of inductive and resonance effects, quantify their impact on Lewis acidity (pKa), explore the consequences for cross-coupling reactivity, and detail the spectroscopic and synthetic protocols necessary for their characterization and use. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage substituent effects for predictable and optimized chemical synthesis.
The Foundation: Understanding Substituent Electronic Effects
The behavior of a substituted phenylboronic acid is dictated by the way in which the substituent perturbs the electron density of the aromatic ring and, consequently, the boron center. The chloro and cyano groups, while both classified as electron-withdrawing, operate through distinct mechanisms.
-
The Chloro Group (-Cl): A Duality of Effects The chlorine atom exerts two opposing electronic forces: a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R) stemming from its lone pairs of electrons delocalizing into the phenyl ring.[4] In the balance between these two, the inductive effect is dominant, making the chloro group a net deactivator of the ring towards electrophilic substitution. However, the resonance effect preferentially directs incoming electrophiles to the ortho and para positions.[4]
-
The Cyano Group (-CN): A Potent Electron Sink The cyano group is a powerful and unambiguous electron-withdrawing group. It withdraws electron density through both a strong inductive effect (-I) and a potent resonance effect (-M or -R) , where the C≡N triple bond acts as an electron sink, delocalizing the ring's π-electrons.[5][6] This concerted withdrawal significantly reduces electron density throughout the aromatic system.
A quantitative understanding of these phenomena is provided by the Hammett equation , which relates reaction rates and equilibria to the electronic properties of substituents via the substituent constant (σ).[5][7]
Caption: Dominant electronic effects of Chloro and Cyano substituents.
Quantifying the Impact on Acidity: pKa Modulation
Phenylboronic acids are Lewis acids, not Brønsted acids. Their acidity is defined by their equilibrium with the corresponding tetrahedral boronate anion, formed by the addition of a hydroxide ion.[8][9] Electron-withdrawing groups (EWGs) stabilize the resulting negative charge on the boron center, shifting the equilibrium towards the boronate form and thus increasing the Lewis acidity (i.e., lowering the pKa value).[8][10]
References
- 1. nbinno.com [nbinno.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. quora.com [quora.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hammett substituent constants: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Potential Hazards and Toxicity of 4-Chloro-3-cyanophenylboronic Acid
This guide provides a comprehensive technical overview of the potential hazards, toxicological profile, and recommended safety evaluation protocols for 4-Chloro-3-cyanophenylboronic acid (CAS No. 871332-95-5). It is intended for researchers, scientists, and drug development professionals who handle this compound or similar arylboronic acid derivatives. This document synthesizes information from safety data sheets, toxicological databases, and established testing guidelines to provide a field-proven perspective on risk assessment and management.
Executive Summary: A Profile of this compound
This compound is a substituted arylboronic acid, a class of compounds widely utilized as versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its toxicological profile.
Based on available data, this compound is classified as a hazardous substance. The primary concerns are its potential for acute toxicity, significant skin and eye irritation, and possible respiratory tract irritation.[1][2][3] While specific, in-depth toxicological studies on this exact molecule are limited, data from structurally related arylboronic acids allow for a scientifically grounded assessment of its potential risks and inform the necessary evaluation strategies. Recent studies have also highlighted that some arylboronic acids may exhibit weak mutagenicity in bacterial assays, warranting their consideration as potential genotoxic impurities in APIs.[4][5]
This guide will dissect these hazards, explore the underlying chemical and biological mechanisms, and provide detailed, authoritative protocols for robust toxicological evaluation.
Physicochemical Properties and Toxicological Relevance
The toxicological potential of a chemical is intrinsically linked to its physical and chemical properties.
| Property | Value | Toxicological Implication |
| Molecular Formula | C₇H₅BClNO₂ | The presence of chlorine, a cyano group, and a boronic acid moiety dictates its reactivity. |
| Molecular Weight | 181.38 g/mol [1] | Influences absorption and distribution within biological systems. |
| Appearance | Solid (powder/crystalline) | Poses an inhalation hazard if handled improperly, leading to dust formation. |
| Reactivity | Reactive with strong oxidizing agents, acids, and bases.[4] | Incompatibilities must be managed in storage and during experimental procedures to prevent hazardous reactions. |
The key functional group, boronic acid (-B(OH)₂), is an electrophilic Lewis acid. This reactivity is fundamental to its synthetic utility but also a primary driver of its biological interactions and potential toxicity.
Mechanistic Insights into Arylboronic Acid Toxicity
Understanding the "why" behind a compound's toxicity is critical for accurate risk assessment. For arylboronic acids, two primary areas of concern are metabolic transformation and potential genotoxicity.
Metabolic Pathway: Oxidative Deboronation
The primary metabolic route for arylboronic acids involves the cleavage of the carbon-boron bond. In biological systems, this can occur via an oxidative process where the boronic acid group is replaced by a hydroxyl group.[1] This transformation converts the parent compound into its corresponding phenol derivative (in this case, 2-chloro-5-cyanophenol).
This metabolic step is critical from a toxicological standpoint because the toxicity of the resulting phenol may differ significantly from the parent boronic acid. Phenolic compounds are known to have their own toxicological profiles, including potential cytotoxicity and irritation. An enzymatic mechanism, likely mediated by oxygenases, is responsible for this transformation, with the oxygen atom being derived from atmospheric dioxygen.[1]
References
- 1. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Chloro-3-cyanophenylboronic Acid
Introduction:
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application is particularly vital in pharmaceutical and materials science for constructing complex biaryl structures. This guide provides an in-depth protocol for the coupling of 4-chloro-3-cyanophenylboronic acid with aryl halides.
The primary challenge in this transformation lies in the reactivity of the coupling partners. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[2][3] This sluggishness primarily affects the rate-determining oxidative addition step of the catalytic cycle.[1][4] Furthermore, the boronic acid partner in this protocol, this compound, features two strong electron-withdrawing groups (–Cl and –CN). While these groups can enhance the rate of oxidative addition if the chloro-substituent were the electrophilic partner, they also increase the susceptibility of the boronic acid to competitive side reactions, most notably protodeboronation.[5]
This document addresses these challenges by outlining a protocol centered around modern, highly active palladium catalyst systems specifically designed for deactivated aryl chlorides, ensuring a robust and reproducible methodology for researchers.
Pillar 1: Mechanistic Rationale & Component Selection
A successful Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst (pre-catalyst and ligand), base, solvent, and reaction conditions. Understanding the role of each is critical for troubleshooting and optimization.
The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Catalyst System: Overcoming the Activation Barrier
The oxidative addition of a Pd(0) species into the aryl-chloride bond is the most energetically demanding step. To facilitate this, the palladium center must be both electron-rich and sterically accessible.
-
Ligand Choice: Modern bulky, electron-rich phosphine ligands are essential. Dialkylbiaryl phosphines (e.g., SPhos , XPhos ) and N-heterocyclic carbenes (NHCs) have proven exceptionally effective.[8][9][10] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that readily undergoes oxidative addition.[5][7]
-
Palladium Source: While catalyst systems can be generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand, using well-defined pre-catalysts is highly recommended for reproducibility. Palladacycle pre-catalysts or the Buchwald G3/G4 pre-catalysts offer superior air and moisture stability and generate the active Pd(0) catalyst in a controlled manner upon heating.
Base Selection: The Key to Transmetalation
The transmetalation step requires the activation of the organoboron species. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[10][11]
-
Common Choices: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[8][11]
-
Rationale: For challenging couplings, a strong, non-nucleophilic base like K₃PO₄ is often the optimal choice. It is effective at promoting the formation of the boronate without interfering with the catalyst or substrates.[8][11] The presence of water can be beneficial for dissolving the base, although strictly anhydrous conditions are sometimes required to prevent protodeboronation.[12]
Solvent System: Balancing Solubility and Reactivity
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base or the activated boronate species.
-
Aprotic Solvents: Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) , and aromatic solvents like toluene , are standard. They offer good solubility for the aryl partners and the catalyst complex.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is very common. The aqueous phase aids in dissolving the inorganic base, accelerating the transmetalation step.[5][12]
Pillar 2: Detailed Experimental Protocol
This protocol provides a general method for the coupling of an aryl halide (specifically an aryl bromide is recommended for initial trials) with this compound.
Experimental Workflow Diagram
Reagents and Recommended Parameters
| Component | Role | Recommended Reagent | Stoichiometry / Loading | Rationale |
| Electrophile | Aryl Partner | Aryl Bromide or Triflate | 1.0 equivalent | More reactive than aryl chlorides, ideal for optimizing the reaction. |
| Nucleophile | Boron Partner | This compound | 1.2 - 1.5 equivalents | A slight excess prevents the limiting reagent from being consumed by homocoupling. |
| Pre-catalyst | Palladium Source | XPhos Pd G3 or SPhos Pd G3 | 1 - 3 mol % | Air-stable, reliable pre-catalysts for generating the active Pd(0) species.[8] |
| Base | Activator | Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents | Strong, non-nucleophilic base effective for challenging couplings.[8][11] |
| Solvent | Medium | 1,4-Dioxane / H₂O (10:1 ratio) | 0.1 - 0.2 M concentration | Balances solubility of organic reagents and the inorganic base.[5][12] |
Step-by-Step Methodology
Note: All operations should be performed using standard Schlenk line techniques under an inert atmosphere of Argon or Nitrogen.
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a flame- or oven-dried Schlenk flask.
-
Addition of Solids: To the flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Briefly remove the septum and add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) under a positive flow of argon.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (10:1 v/v) by bubbling argon through it for at least 30 minutes. Using a syringe, add the solvent to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12 to 24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate to visualize the spots.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Pillar 3: Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the specific aryl chloride.3. Poor quality reagents. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Screen alternative ligands (e.g., SPhos, RuPhos) or NHC-based catalysts.[9] Increase reaction temperature if stability allows.3. Use freshly purchased or purified reagents. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Base is too strong or reaction temperature is too high.3. The boronic acid is inherently unstable. | 1. Use anhydrous solvents and a base like CsF or anhydrous K₃PO₄.2. Attempt the reaction at a lower temperature (e.g., 80 °C) or switch to a milder base like K₂CO₃ or Cs₂CO₃.[11]3. Convert the boronic acid to its more stable pinacol boronate ester (Bpin) derivative before the coupling reaction.[5] |
| Homocoupling of Boronic Acid | 1. Oxygen contamination can promote this side reaction.2. Palladium catalyst system favors this pathway. | 1. Improve inert atmosphere technique.2. Ensure a slight excess of the boronic acid (1.2 eq.) is used so the limiting aryl halide is fully consumed. |
| Dehalogenation of Product | The desired product contains a chloro-substituent which could potentially react further. | This is less likely if the coupling partner is a more reactive aryl bromide/iodide. If coupling two different aryl chlorides, precise control of stoichiometry and conditions is needed. Consider a one-pot borylation/coupling sequence.[8] |
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 4-Chloro-3-cyanophenylboronic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. 4-Chloro-3-cyanophenylboronic acid has emerged as a critical building block for medicinal chemists, particularly in the construction of kinase inhibitors and other targeted therapeutics. Its unique electronic and structural features, characterized by the presence of a chloro, a cyano, and a boronic acid group, provide a powerful handle for the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the utilization of this compound, offering detailed protocols and insights into its role in the development of next-generation therapeutics. Boron-containing compounds have gained significant traction in medicinal chemistry due to their unique ability to interact with biological targets.[1][2]
The Chemical Versatility of this compound
The utility of this compound in medicinal chemistry is primarily centered on its application in the Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning transformation allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, opening a direct route to a vast array of biaryl compounds.
The chloro and cyano substituents on the phenyl ring are not merely passive spectators in this process. Their strong electron-withdrawing nature influences the reactivity of the boronic acid and imparts specific properties to the resulting molecules. The cyano group, in particular, can serve as a synthetic handle for further chemical modifications or contribute to the electronic properties of the final compound.[3]
Core Application: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of small molecule kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[5][6]
The 4-chloro-3-cyanophenyl moiety can be found in the structure of various kinase inhibitors, where it often serves as a key pharmacophore, interacting with the hinge region or other critical residues within the kinase active site.
Featured Application: Mineralocorticoid Receptor Antagonists
A notable example of the application of this compound is in the synthesis of orally efficacious mineralocorticoid receptor (MR) antagonists. One such compound, (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]imidazole-7-carboxylic acid (PF-3883845), has been developed for the potential treatment of hypertension and nephropathy.[2] This highlights the direct applicability of this building block in creating clinically relevant molecules.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a composite of established methods and should be adapted and optimized for specific substrates and scales.[8][9]
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
| Reagent/Material | Purpose |
| This compound | Arylating agent |
| Aryl bromide | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| SPhos | Ligand |
| Potassium phosphate (K₃PO₄) | Base |
| Dioxane | Solvent |
| Water | Co-solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| Ethyl acetate/Hexanes | Mobile phase for chromatography |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), and SPhos (0.02 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate (0.01 eq) to the flask.
-
Add dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Diagrams:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
This compound, like other boronic acids, requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to a wide range of biaryl compounds, which are key scaffolds in many biologically active molecules, particularly kinase inhibitors. The protocols and information provided in this application note are intended to serve as a guide for researchers and scientists in the field of drug discovery and development, enabling them to harness the full potential of this important synthetic intermediate.
References
- 1. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curiaglobal.com [curiaglobal.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-3-cyanophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-5-chlorobenzonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is particularly crucial in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The coupling of 4-Chloro-3-cyanophenylboronic acid with various aryl halides is of significant interest as it provides a direct route to 2-aryl-5-chlorobenzonitriles. These structures are key intermediates in the synthesis of a range of biologically active molecules and functional materials. The electron-withdrawing nature of the cyano group and the presence of a chloro substituent on the boronic acid present unique challenges that necessitate carefully optimized reaction conditions for successful coupling. This guide provides a detailed exploration of the critical parameters, offering field-proven insights and step-by-step protocols for this specific transformation.
Understanding the Catalytic Cycle: A Foundation for Rational Optimization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this mechanism is essential for troubleshooting and optimizing the coupling of this compound.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1]
Key Reaction Parameters for Coupling this compound
The electronic properties of this compound (electron-deficient due to the cyano group) and the inertness of many aryl chloride coupling partners necessitate careful selection of the catalyst system, base, and solvent.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the supporting ligand is paramount for a successful coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, the coupling of challenging substrates often requires more sophisticated systems.[4]
For the coupling of aryl chlorides, electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the challenging oxidative addition step.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity.[3]
| Catalyst System | Ligand Type | Key Advantages for this Coupling |
| Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands | Biaryl monophosphines (e.g., SPhos, XPhos) | High activity for aryl chloride activation, sterically demanding to promote reductive elimination.[6] |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for coupling of sterically hindered and electron-deficient substrates.[7] |
| PdCl₂(dppf) | Bidentate phosphine | Good general catalyst, though may require higher temperatures for less reactive aryl chlorides.[8] |
The Crucial Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[3] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Applications and Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | Widely used, often in aqueous/organic solvent mixtures. A good starting point for optimization.[9] |
| Potassium Phosphate (K₃PO₄) | Stronger | Often effective for challenging couplings, particularly with sterically hindered substrates.[10] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Can enhance reaction rates, especially with less reactive coupling partners.[11] |
| Potassium tert-butoxide (KOtBu) | Very Strong | Useful for highly unreactive aryl chlorides, but its high basicity may not be compatible with all functional groups. |
Solvent Systems: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species. Aprotic polar solvents are commonly employed.
| Solvent System | Properties and Applications |
| Dioxane/Water or THF/Water | Biphasic systems that effectively dissolve both organic reactants and inorganic bases.[6] |
| Toluene | A common choice, particularly for reactions that require higher temperatures.[11] |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate the reaction, often used in microwave-assisted protocols.[12] |
| 2-Propanol | A greener solvent option that has shown efficacy, especially with NHC-palladium catalysts. |
The Influence of Temperature and Reaction Time
The reaction temperature is a critical parameter, especially when coupling less reactive aryl chlorides. Conventional heating at temperatures ranging from 80-120 °C is common. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[12][13] Reaction times can vary from a few minutes under microwave conditions to several hours with conventional heating.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the specific aryl halide, catalyst, base, and solvent may be necessary.
Protocol 1: Conventional Heating
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 10:1, 10 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture (10 mL).
-
In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and add them to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF/Water 4:1, 5 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add the DMF/water solvent mixture (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1 (steps 8-11).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Deactivated aryl halide | - Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or use microwave irradiation.- For aryl chlorides, ensure an appropriate catalyst system is used. |
| Protodeborylation of Boronic Acid | - Presence of excess water- Prolonged reaction times at high temperatures | - Use anhydrous solvents if possible.- Minimize reaction time.- Consider using the corresponding pinacol ester of the boronic acid for increased stability.[1] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Formation of Byproducts | - Side reactions due to high temperatures- Incompatible functional groups | - Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups if necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a versatile and powerful method for the synthesis of 2-aryl-5-chlorobenzonitriles. Success in this transformation hinges on the rational selection of the palladium catalyst, ligand, base, and solvent system, tailored to the specific reactivity of the aryl halide coupling partner. The use of modern catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes, often proves advantageous, particularly for challenging aryl chloride substrates. Microwave-assisted protocols can offer significant benefits in terms of reduced reaction times and improved yields. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement and optimize this important synthetic transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. scispace.com [scispace.com]
Application Note: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions with 4-Chloro-3-cyanophenylboronic Acid
Introduction: The Strategic Importance of 4-Chloro-3-cyanophenylboronic Acid
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. This compound (CAS 871332-95-5) has emerged as a critical building block for this purpose.[1][2][3] Its structure presents a unique synthetic challenge and opportunity: a boronic acid group poised for Suzuki-Miyaura coupling and a relatively unreactive aryl chloride functionality.[1][2] The electron-withdrawing nature of the cyano group deactivates the C-Cl bond, making its participation in cross-coupling reactions a non-trivial endeavor that demands a sophisticated catalyst system.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal palladium catalyst system for reactions involving this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific synthetic targets.
The Heart of the Matter: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational catalyst selection. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Suzuki-Miyaura reaction serves as a perfect archetype.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., Ar-X) of the coupling partner, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from the organoboron compound (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst System Components: A Deliberate Choice
A successful cross-coupling reaction depends on the synergistic interplay of the palladium source, the ligand, the base, and the solvent. For a challenging substrate like this compound, every choice matters.
The Palladium Precatalyst
The active catalyst is a Pd(0) species, but for convenience and air stability, Pd(II) precatalysts are often used. These are reduced in situ to Pd(0).[6] The choice of precatalyst is often a matter of laboratory convention and solubility, but all serve to initiate the cycle.
| Precatalyst | Common Name | Formula | Key Characteristics |
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(OCOCH₃)₂ | Air-stable, common, and relatively inexpensive. Requires in situ reduction, often by a phosphine ligand.[7] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | An air-stable Pd(0) source, often used for reactions sensitive to acetate. Can be a more active initiator.[7][8] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | A common Pd(0) source, but the coordinated PPh₃ ligands can be suboptimal for challenging couplings.[7] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | An integrated precatalyst containing a robust ligand. Often shows excellent performance for substrates with heteroatoms.[7][9] |
The Ligand: The Architect of Reactivity
For coupling reactions involving the deactivated C-Cl bond, the ligand is the single most critical variable. The goal is to accelerate the rate-limiting oxidative addition step. This requires ligands that are both electron-rich and sterically hindered (bulky) .[5][10]
-
Electron-rich ligands increase the electron density on the palladium center, making it a better nucleophile to attack the C-Cl bond.
-
Bulky ligands promote the formation of highly reactive, monoligated 14-electron Pd(0)L species and facilitate the final reductive elimination step.[11]
Traditional ligands like triphenylphosphine (PPh₃) are often insufficient for this task.[6] Modern, specialized ligands are required.
| Ligand Class | Example(s) | Structure | Rationale for Use with Aryl Chlorides |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Spherical, bulky ligands | The Gold Standard. These ligands, developed by the Buchwald group, possess the ideal combination of steric bulk and electron-donating character to facilitate the oxidative addition of aryl chlorides efficiently, even at low catalyst loadings.[9][12] |
| Dialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Electron-rich alkylphosphines | Highly electron-donating and effective for many aryl chloride couplings. Can be sensitive to air. Often used as their more stable tetrafluoroborate salts (e.g., P(t-Bu)₃·HBF₄).[6][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Carbene-based ligands | Strong σ-donors that form very stable palladium complexes. They are excellent for promoting oxidative addition and are often used for particularly challenging substrates.[5][13] |
graph "Ligand Selection Logic" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Reaction with\n4-Chloro-3-cyanophenyl\nSubstituted Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling_Type [label="What is the coupling partner?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Aryl_Halide [label="Aryl/Vinyl Halide or Triflate\n(Suzuki Coupling)", shape=box, fillcolor="#F1F3F4"]; Amine [label="Primary/Secondary Amine\n(Buchwald-Hartwig)", shape=box, fillcolor="#F1F3F4"]; Alkyne [label="Terminal Alkyne\n(Sonogashira Coupling)", shape=box, fillcolor="#F1F3F4"]; Ligand_Choice_Suzuki [label="Use Bulky Biarylphosphine\n(e.g., SPhos, XPhos)\nor Dialkylphosphine (PCy₃)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Choice_BH [label="Use Bulky Biarylphosphine\n(e.g., BrettPhos, RuPhos)\nor Josiphos-type ligand", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Choice_Sono [label="Use PPh₃ (classic)\nor NHC ligand for\nchallenging substrates", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Coupling_Type; Coupling_Type -> Aryl_Halide [label="C(sp²)"]; Coupling_Type -> Amine [label="N-H"]; Coupling_Type -> Alkyne [label="C(sp)"]; Aryl_Halide -> Ligand_Choice_Suzuki; Amine -> Ligand_Choice_BH; Alkyne -> Ligand_Choice_Sono; }
Caption: Decision workflow for ligand selection based on reaction type.
Detailed Experimental Protocols
The following protocols provide robust starting points for common transformations. Safety Note: Always conduct reactions in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of the boronic acid with a representative aryl bromide.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with stir bar
-
Nitrogen or Argon source
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water. This can be done by bubbling inert gas through the solvent for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80–100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Buchwald-Hartwig Amination of the Coupled Product
This protocol assumes you have successfully synthesized a biaryl product from Protocol 1 and now wish to couple an amine at the 4-chloro position.
Reagents & Materials:
-
4'-Substituted-2-chloro-5-cyanobiphenyl (from Protocol 1, 1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos or BrettPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene or Dioxane (anhydrous)
-
Glovebox or Schlenk line techniques are highly recommended.
Step-by-Step Procedure:
-
Vessel Preparation: Inside a glovebox or using Schlenk techniques, add the biaryl chloride, Pd₂(dba)₃, and the chosen ligand to an oven-dried reaction vessel.
-
Reagent Addition: Add the sodium tert-butoxide. Seal the vessel.
-
Solvent and Amine Addition: Remove the vessel from the glovebox (if used). Add anhydrous solvent, followed by the amine, via syringe.
-
Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. Note that the workup should be performed carefully, as residual strong base is present. A gentle quench with saturated aqueous ammonium chloride may be beneficial before extraction. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11][14][15][16][17][18]
Protocol 3: Sequential Sonogashira Coupling of the Coupled Product
This protocol allows for the installation of an alkyne at the 4-chloro position of the biaryl product.
Reagents & Materials:
-
4'-Substituted-2-chloro-5-cyanobiphenyl (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous, anaerobic conditions are crucial.
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the biaryl chloride, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous TEA or DIPA via syringe, followed by the terminal alkyne.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the alkyne's reactivity. The Sonogashira coupling is a versatile reaction for forming C(sp²)-C(sp) bonds.[19][20][21][22][23]
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand for C-Cl bond.3. Poor quality reagents/solvents. | 1. Ensure rigorous degassing and inert atmosphere.2. Switch to a more electron-rich/bulky ligand (e.g., from PCy₃ to SPhos or an NHC).3. Use freshly distilled/anhydrous solvents and pure reagents. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or aqueous conditions are too harsh. | 1. Lower the reaction temperature.2. Monitor carefully and stop the reaction upon completion.3. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or reduce the amount of water. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Improve degassing procedure.2. Use a different Pd precatalyst or ligand combination. Sometimes adding a small amount of a reducing agent can help. |
| Difficulty in Purification | 1. Residual palladium.2. Boronic acid/ester starting material remains. | 1. Filter the crude product through a pad of celite or use a palladium scavenger.2. Use a different solvent system for chromatography; sometimes a basic wash during workup can remove unreacted boronic acid. |
Conclusion
The successful application of this compound in complex synthesis hinges on a rational and informed approach to palladium catalyst selection. While the Suzuki-Miyaura coupling is its primary use, the strategic functionalization of the resulting product's C-Cl bond opens a gateway to diverse molecular scaffolds. For the challenging C-Cl bond activation, the use of modern, sterically bulky, and electron-rich phosphine ligands is not merely an option—it is a necessity. By understanding the mechanistic roles of each component in the catalytic system, researchers can move beyond rote memorization of protocols to intelligently design, optimize, and troubleshoot their synthetic routes, accelerating the pace of innovation in medicine and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. research.rug.nl [research.rug.nl]
- 18. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 4-Chloro-3-cyanophenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryls and the Role of 4-Chloro-3-cyanophenylboronic Acid
The biaryl motif is a cornerstone in modern chemistry, forming the structural backbone of numerous high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2] The ability to precisely construct these C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction, which couples an organoboron species with an organic halide, offers a powerful and versatile tool for synthetic chemists.[3]
Within the vast library of available building blocks, this compound (CAS 871332-95-5) has emerged as a particularly strategic reagent for researchers in drug discovery and materials science.[4] Its unique substitution pattern—featuring both an electron-withdrawing chloro group and a cyano moiety—imparts specific electronic properties that influence reaction outcomes and provide valuable handles for subsequent synthetic transformations. The resulting 2-chloro-5-cyanobiphenyl structures are key intermediates in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this versatile building block, offering both mechanistic insights and detailed, field-proven protocols for its successful application.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the aryl halide (or triflate) coupling partner. This step forms a new Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃). The base forms a boronate salt, which is more nucleophilic and facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center (the aryl group from the halide and the 4-chloro-3-cyanophenyl group from the boronic acid) then couple and are eliminated from the palladium. This step forms the desired biaryl C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The electronic nature of the substituents on the boronic acid plays a significant role. The electron-withdrawing nature of the chloro and cyano groups on this compound can influence the rate of transmetalation. While highly electron-deficient boronic acids can sometimes react more slowly, the specific conditions of the reaction (catalyst, ligand, base, and solvent) are optimized to ensure efficient coupling.
References
Application Notes and Protocols: The Strategic Use of 4-Chloro-3-cyanophenylboronic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Targeted Therapeutics
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the medicinal chemist's toolbox is the use of versatile building blocks that can be readily incorporated into complex molecular scaffolds to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitor. 4-Chloro-3-cyanophenylboronic acid has emerged as a valuable reagent in this context, offering a unique combination of electronic and steric features that can be exploited to achieve desired biological activity.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into heterocyclic scaffolds, and present a case study on its application in the synthesis of a clinically relevant kinase inhibitor.
The Rationale for Employing this compound
The 4-chloro-3-cyanophenyl moiety, introduced via this compound, imparts several advantageous properties to a kinase inhibitor scaffold:
-
Hydrogen Bonding and Polar Interactions: The cyano (-C≡N) group is a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in the kinase ATP-binding pocket. This can significantly enhance the binding affinity and selectivity of the inhibitor.
-
Modulation of Electronic Properties: The electron-withdrawing nature of both the chloro and cyano groups influences the overall electron density of the aromatic ring. This can impact the pKa of nearby functionalities and modulate the strength of key binding interactions.
-
Metabolic Stability: The presence of a halogen, such as chlorine, can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate by increasing its half-life.
-
Synthetic Tractability: As a boronic acid, this reagent is primed for use in one of the most robust and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Heterocycles
The primary application of this compound in kinase inhibitor synthesis is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and a halogenated (typically bromo or chloro) or triflated heterocyclic core, a common scaffold in many kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental process for incorporating the 4-chloro-3-cyanophenyl moiety.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a 3-(4-Chloro-3-cyanophenyl)-1H-pyrazole Intermediate
This protocol details the synthesis of a key intermediate that can be further elaborated into a variety of kinase inhibitors. The procedure is adapted from established methods for the Suzuki-Miyaura coupling of pyrazoles.[1][2][3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| 3-Bromo-1H-pyrazole | 14521-95-4 | 146.96 | Sigma-Aldrich, Acros |
| This compound | 871332-95-5 | 181.38 | Combi-Blocks, TCI |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific, VWR |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Acros, Sigma-Aldrich |
| Water, deionized | 7732-18-5 | 18.02 | Millipore |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-1H-pyrazole (1.47 g, 10 mmol), this compound (2.18 g, 12 mmol, 1.2 equivalents), and potassium carbonate (4.15 g, 30 mmol, 3.0 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-(4-chloro-3-cyanophenyl)-1H-pyrazole.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H), 8.35 (d, J=2.0 Hz, 1H), 8.10 (dd, J=8.4, 2.0 Hz, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.75 (d, J=2.4 Hz, 1H), 6.80 (d, J=2.4 Hz, 1H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₆ClN₃ [M+H]⁺: 204.03; found: 204.1.
Case Study: Application in the Synthesis of Darolutamide, a Potent Androgen Receptor Inhibitor with Kinase Inhibitory Activity
While primarily known as an androgen receptor inhibitor, the synthesis of Darolutamide provides an excellent example of the utility of the 4-chloro-3-cyanophenyl moiety in complex drug molecules. The core of Darolutamide features a pyrazole ring substituted with the 4-chloro-3-cyanophenyl group. The synthesis of a key intermediate, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, is a critical step.[4]
The following schematic outlines a plausible synthetic route to this intermediate, leveraging the Suzuki-Miyaura coupling protocol described above.
Caption: Synthetic route to a key intermediate of Darolutamide.
This intermediate is then further functionalized through a series of reactions, including N-alkylation and amide coupling, to yield the final Darolutamide molecule. The presence of the 4-chloro-3-cyanophenyl group is integral to the molecule's biological activity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Incomplete reaction- Catalyst deactivation- Protodeboronation of the boronic acid | - Increase reaction time or temperature.- Use a more robust ligand (e.g., SPhos, XPhos).- Ensure rigorous degassing of solvents.- Use a stronger, non-aqueous base like K₃PO₄. |
| Formation of Homocoupled Byproducts | - Reaction temperature too high- Incorrect stoichiometry | - Lower the reaction temperature.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Difficulty in Purification | - Close-running impurities on TLC | - Optimize the solvent system for column chromatography.- Consider recrystallization of the crude product. |
Conclusion: A Strategic Reagent for Modern Drug Discovery
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its utility is primarily realized through the robust and efficient Suzuki-Miyaura cross-coupling reaction, which allows for its strategic incorporation into a wide range of heterocyclic scaffolds. The unique electronic and steric properties of the 4-chloro-3-cyanophenyl moiety provide medicinal chemists with a valuable tool to modulate the potency, selectivity, and pharmacokinetic properties of their drug candidates. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery efforts.
References
The Strategic Application of 4-Chloro-3-cyanophenylboronic Acid in the Advancement of Organic Electronic Materials
Introduction: A Multifunctional Building Block for Tailored Electronic Properties
In the landscape of organic electronics, the precise tuning of molecular properties is paramount to achieving high-performance devices. 4-Chloro-3-cyanophenylboronic acid has emerged as a strategic building block for the synthesis of novel organic semiconductors. Its utility stems from the synergistic effect of its constituent functional groups: the boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions, and the electron-withdrawing chloro and cyano substituents on the phenyl ring.[1] This unique combination allows for the rational design of materials with tailored electronic characteristics, making it a valuable asset in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The chloro and cyano groups significantly influence the electronic properties of the resulting molecules. By lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), these substituents can enhance the electron-accepting (n-type) character of a material.[2] This is a critical aspect in the design of electron transport materials (ETMs) and non-fullerene acceptors (NFAs), which are essential components of efficient OLEDs and OPVs, respectively.[3][4] Furthermore, the introduction of a chlorine atom can also modulate intermolecular interactions and thin-film morphology, which are crucial for efficient charge transport.[5]
This guide provides a comprehensive overview of the application of this compound in organic electronics, complete with detailed synthetic protocols and an exploration of the structure-property relationships that govern device performance.
Core Applications in Organic Electronics
The 4-chloro-3-cyanophenyl moiety can be strategically incorporated into various classes of organic electronic materials to fine-tune their properties for specific applications.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, achieving balanced charge injection and transport is crucial for high efficiency and long operational lifetimes. The 4-chloro-3-cyanophenyl group can be incorporated into both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) to modulate their energy levels and charge carrier mobilities.[6][7]
For ETMs, the strong electron-withdrawing nature of the chloro and cyano groups helps to lower the LUMO energy level, facilitating electron injection from the cathode and improving electron transport.[3] Conversely, when incorporated into HTMs, this moiety can deepen the HOMO level, which can be advantageous for creating a cascade of energy levels to improve hole injection and block electron leakage.[1][8]
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. For n-type OFETs, materials with low-lying LUMO levels are required for stable operation in ambient conditions. The incorporation of the 4-chloro-3-cyanophenyl unit into conjugated polymers or small molecules via Suzuki coupling is an effective strategy to achieve the desired electronic properties for high-performance n-type transistors.[5] The resulting materials often exhibit enhanced electron mobility due to the favorable intermolecular interactions and electronic structure imparted by the chloro and cyano substituents.
Organic Photovoltaics (OPVs)
In OPV devices, the power conversion efficiency is highly dependent on the energy level alignment of the donor and acceptor materials. The development of non-fullerene acceptors (NFAs) has been a significant area of research, and the this compound serves as a valuable building block for synthesizing novel NFAs.[4][9] By incorporating this moiety, the LUMO energy level of the acceptor can be precisely tuned to optimize the open-circuit voltage (Voc) and the driving force for exciton dissociation at the donor-acceptor interface.
Synthetic Protocols: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for integrating this compound into larger molecular frameworks.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, offering a robust and versatile method for constructing the conjugated backbones of organic semiconductors.
Below is a representative protocol for a Suzuki-Miyaura coupling reaction, based on established methodologies.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| Aryl halide/triflate (Ar-X) | >98% | Commercially available | The nature of X (I, Br, Cl, OTf) will affect reactivity. |
| This compound | >98% | Commercially available | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) | Catalyst grade | Commercially available | Choice of catalyst and ligand is crucial for reaction efficiency. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercially available | The base activates the boronic acid. |
| Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous | Commercially available | Often used with a co-solvent like water. |
| Inert Gas | High purity | Nitrogen or Argon. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 10 mL of a 4:1 mixture of Toluene and water). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Workflow for Synthesis and Characterization
Characterization of Materials
Once the desired material is synthesized, a thorough characterization is essential to understand its properties and predict its performance in an electronic device.
Key Characterization Techniques and Expected Data:
| Technique | Property Measured | Significance for Organic Electronics |
| Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation | Verifies the successful synthesis of the target molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the identity and purity of the synthesized compound. |
| UV-Visible Spectroscopy | Optical absorption spectrum | Determines the optical bandgap and absorption range, crucial for OPVs and color purity in OLEDs. |
| Photoluminescence (PL) Spectroscopy | Emission spectrum | Identifies the emission color and quantum yield of luminescent materials for OLEDs. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Essential for predicting charge injection barriers and energy level alignment in devices. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature, indicating the material's stability during device fabrication and operation. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Important for amorphous materials to ensure morphological stability in thin films. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced materials for organic electronics. The strategic placement of chloro and cyano substituents provides a reliable method for tuning the electronic properties of organic semiconductors, particularly for achieving efficient electron transport. The well-established Suzuki-Miyaura coupling reaction allows for its straightforward incorporation into a wide variety of molecular architectures.
As the field of organic electronics continues to advance, the demand for rationally designed materials with precisely controlled properties will only increase. Building blocks like this compound, which offer a high degree of synthetic flexibility and electronic tunability, will undoubtedly play a crucial role in the development of next-generation OLED displays, flexible OFET circuits, and high-efficiency organic solar cells. Future research will likely focus on exploring novel molecular designs that fully exploit the unique electronic and steric effects of the 4-chloro-3-cyanophenyl moiety to push the boundaries of device performance.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Double-Edged Sword of Boronic Acids in Modern Synthesis
An In-Depth Guide to Protecting Group Strategies for Boronic Acids in Multi-step Synthesis
Boronic acids and their derivatives are cornerstone reagents in modern organic chemistry, most notably for their transformative role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to other significant transformations, including the Chan-Evans-Lam and Petasis reactions, making them indispensable building blocks in pharmaceuticals, agrochemicals, and materials science.[2]
However, the very reactivity that makes boronic acids so valuable also presents substantial challenges. Free boronic acids are often prone to decomposition, particularly protodeboronation, and can form dehydrative trimers known as boroxines, which complicates handling, purification, and accurate quantification.[2][3] Furthermore, their inherent sensitivity to many common synthetic reagents often necessitates their introduction late in a synthetic sequence, severely limiting strategic flexibility.[2][4]
To overcome these limitations, protecting the boronic acid moiety has become a critical strategy.[2][3] By reversibly masking the reactive, sp²-hybridized boron center, chemists can transform sensitive boronic acids into robust, stable intermediates that can be carried through numerous synthetic steps.[2][4] This guide provides a comprehensive overview of the most effective protecting group strategies, detailing the underlying principles, field-proven protocols, and comparative advantages to empower researchers in designing complex, multi-step synthetic routes.
Core Principle: Attenuating Reactivity through Boron Rehybridization
The reactivity of a boronic acid is dominated by the vacant p-orbital on its sp²-hybridized boron atom, which confers significant Lewis acidity. The primary goal of any protecting group strategy is to attenuate this reactivity by engaging this empty orbital. This is typically achieved by forming a more stable, tetracoordinate sp³-hybridized boron center.[5] This rehybridization shields the boron from unwanted side reactions and dramatically increases its stability towards air, moisture, and chromatography.[1]
Key Protecting Group Strategies and Protocols
Diol-Based Protection: The Workhorse Pinacol (Bpin) Esters
Cyclic boronate esters formed from diols are the most common and established class of protecting groups.[3][6] Among these, pinacol esters (Bpin) are the most popular due to their excellent balance of stability and reactivity.[3][6]
-
Mechanism and Properties: Pinacol reacts with boronic acids under dehydrating conditions to form a five-membered cyclic boronate ester. The steric bulk of the four methyl groups on the pinacol backbone provides significant hydrolytic stability, allowing Bpin-protected compounds to be purified via silica gel chromatography and handled on the benchtop.[2][6] While stable, they are often reactive enough to participate directly in Suzuki-Miyaura coupling without a separate deprotection step.[3]
-
Advantages:
-
Limitations:
Experimental Protocol: Formation of a Phenylboronic Pinacol Ester (Ph-Bpin)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.22 g, 10 mmol) and pinacol (1.30 g, 11 mmol).
-
Add an anhydrous solvent such as toluene or pentane (50 mL).
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, for a milder method, stir the mixture in pentane at room temperature for several hours; the water byproduct will partition out.[7]
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-4 hours at reflux).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude Ph-Bpin can often be used directly or purified by silica gel chromatography (e.g., using a hexane/ethyl acetate eluent).
Experimental Protocol: Deprotection of a Pinacol Ester
-
Method A: Acidic Hydrolysis with Trapping [3]
-
Dissolve the pinacol boronate ester (5 mmol) in a mixture of acetone (20 mL) and water (5 mL).
-
Add 1N HCl (5 mL) and stir the mixture at room temperature or with gentle heating.
-
To drive the equilibrium, add sodium periodate (NaIO₄) (2.14 g, 10 mmol) to oxidatively cleave the liberated pinacol.
-
Stir for 1-2 hours, monitoring by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the free boronic acid.
-
-
Method B: Transesterification [8]
-
Suspend the pinacol boronate ester (5 mmol) in a biphasic mixture of an organic solvent (e.g., hexanes, 25 mL) and water (25 mL).
-
Add a more hydrophilic boronic acid acceptor, such as phenylboronic acid (1.22 g, 10 mmol).
-
Stir vigorously at room temperature overnight.
-
Separate the layers. The desired free boronic acid will be predominantly in the aqueous phase, while the phenylboronic acid pinacol ester remains in the organic phase.
-
N-Methyliminodiacetic Acid (MIDA) Esters: Enabling Iterative Synthesis
The development of N-methyliminodiacetic acid (MIDA) as a protecting group by the Burke group revolutionized the field, enabling a powerful strategy known as iterative cross-coupling (ICC).[9][10]
-
Mechanism and Properties: MIDA is a tridentate ligand that complexes the boronic acid through two carboxylate oxygens and a dative bond from the tertiary amine to the boron's empty p-orbital.[5] This creates a charge-neutral, sp³-hybridized boron center that is exceptionally stable.[1] MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop, compatible with a wide range of reaction conditions (including chromatography), and unreactive in anhydrous cross-coupling reactions.[1][9][11]
-
Advantages:
-
Exceptional stability to air, moisture, and chromatography.[1][11]
-
Stable to a wide range of synthetic reagents, allowing for multi-step functionalization of the MIDA-protected molecule.[4][9]
-
Enables iterative cross-coupling (ICC) for the streamlined synthesis of complex small molecules.[9]
-
Facilitates "slow-release" cross-coupling of unstable boronic acids.[12]
-
-
Limitations:
-
Preparation can be more laborious than for pinacol esters, sometimes requiring vigorous removal of water.[3]
-
While deprotection is mild, it requires a dedicated step, unlike pinacol esters which can sometimes couple directly.
-
Experimental Protocol: Formation of a Phenyl-MIDA Boronate [1]
-
To a flask charged with phenylboronic acid (1.22 g, 10 mmol) and N-methyliminodiacetic acid (1.62 g, 11 mmol), add anhydrous DMSO or DMF (20 mL).
-
Heat the mixture to 80-110 °C under vacuum or with a nitrogen sweep to facilitate the removal of water.
-
Monitor the reaction by ¹H NMR or LC-MS. The reaction is typically complete within 2-18 hours.
-
After cooling, the product can often be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether.
-
Collect the crystalline solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Experimental Protocol: Deprotection of a MIDA Boronate [5][11]
-
Dissolve the MIDA boronate (5 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add 1 M aqueous sodium hydroxide (NaOH) (10 mL, 10 mmol) or saturated aqueous sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously at room temperature. Deprotection is typically rapid with NaOH (10-30 minutes) and slower with NaHCO₃ (several hours).[13][14]
-
Acidify the mixture with 1N HCl to pH ~2-3.
-
Extract the free boronic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Diethanolamine (DEA) Complexes: The Scalable and Crystalline Alternative
Diethanolamine (DEA) complexes, also known as DABO boronates, offer a practical and highly effective alternative to other protecting groups, particularly for large-scale synthesis.[15][16]
-
Mechanism and Properties: Similar to MIDA, diethanolamine forms a stable, sp³-hybridized bicyclic structure with the boronic acid via two B-O bonds and one N→B dative bond.[15] These complexes are typically highly crystalline, air- and water-stable solids that are easy to isolate, characterize, and store.[15] DEA is also significantly less expensive than MIDA or pinacol, making it an economically attractive option.[15]
-
Advantages:
-
Excellent stability, allowing for long-term storage.[15]
-
Simple, high-yielding preparation at room temperature.[15][17]
-
Products are often highly crystalline and easily purified by filtration/recrystallization.[15]
-
Cost-effective reagent.[15]
-
Can be used as a two-step method for the deprotection of robust pinacol esters.[17][18]
-
-
Limitations:
-
Sterically hindered boronic acids may not form the complex efficiently.[15]
-
Requires a distinct deprotection step before cross-coupling.
-
Experimental Protocol: Formation of a Phenyl-DEA Boronate [15][17]
-
Dissolve or suspend the phenylboronic acid (1.22 g, 10 mmol) in a suitable solvent like diethyl ether or dichloromethane (30 mL) in an open flask at room temperature.
-
Add diethanolamine (1.16 g, 11 mmol) to the mixture.
-
A white precipitate will typically form within minutes.
-
Stir the suspension for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold solvent (e.g., ether), and dry to afford the pure DEA boronate.
Experimental Protocol: Deprotection of a DEA Boronate [16]
-
Suspend the DEA boronate (5 mmol) in a biphasic mixture of an organic solvent (e.g., hexanes or ethyl acetate, 20 mL) and 0.1 M to 1 M aqueous HCl (20 mL).
-
Stir the mixture vigorously at room temperature for 30-60 minutes.
-
The diethanolamine will be protonated and partition into the aqueous layer, while the free boronic acid will be released into the organic layer.
-
Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure boronic acid.
Data Presentation: Comparative Analysis of Protecting Groups
| Protecting Group | Structure of Protected Boronic Acid | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Limitations |
| Pinacol (Bpin) | Cyclic Ester | Boronic acid, pinacol, reflux in toluene (Dean-Stark) or stir in pentane.[7] | Acidic hydrolysis (e.g., HCl/NaIO₄) or transesterification.[3][8] | Good. Stable to chromatography, air, and moisture.[3] | Industry standard; can often couple directly. | Difficult to hydrolyze cleanly; formation is reversible.[3][6] |
| MIDA | Tricyclic Boronate | Boronic acid, MIDA, heat in DMSO/DMF with water removal.[1][3] | Mild aqueous base (e.g., NaOH or NaHCO₃) at room temp.[5][14] | Excellent. Indefinitely benchtop stable; stable to a wide range of reagents.[9][11] | Enables iterative cross-coupling; ideal for multi-step synthesis.[9] | Preparation can require harsh conditions; dedicated deprotection step needed.[3] |
| Diethanolamine (DEA) | Bicyclic Boronate | Boronic acid, DEA, stir in ether/DCM at room temp.[15][17] | Mild aqueous acid (e.g., HCl) at room temp.[16] | Excellent. Air- and water-stable crystalline solids.[15] | Simple, scalable, and cost-effective preparation; highly crystalline products.[15][16] | May not work for very hindered substrates; dedicated deprotection needed.[15] |
| Trifluoroborate (BF₃K) | Anionic Salt | Boronic acid, KHF₂, MeOH/H₂O. | Aqueous acid or base. Can be used directly in some couplings. | High. Often highly crystalline but incompatible with chromatography.[3] | High stability to oxidation. Can serve as an intermediate for interconversion of protecting groups.[3][19] | Salt nature limits solubility in organic solvents and prevents chromatographic purification.[3] |
Advanced Applications and Concepts
Iterative Cross-Coupling (ICC): A Building-Block Approach to Synthesis
The exceptional stability of MIDA boronates across a wide range of reaction conditions allows them to be treated as robust building blocks.[4][9] In an ICC strategy, a bifunctional molecule containing both a halide (e.g., -Br) and a MIDA boronate is used. The halide end can participate in a Suzuki-Miyaura coupling while the MIDA boronate remains untouched. Following the coupling, the MIDA group is deprotected under mild basic conditions to reveal a new reactive boronic acid, ready for the next coupling cycle. This powerful, peptide-synthesis-like approach enables the rapid and modular assembly of complex molecules from simple, pre-functionalized starting materials.[9][14]
The Slow-Release Strategy for Unstable Boronic Acids
Many highly useful boronic acids, particularly those on electron-rich heterocycles, are inherently unstable and decompose rapidly under cross-coupling conditions.[12][20] MIDA boronates provide a general solution to this problem.[12] By using mild basic conditions (e.g., K₂CO₃, K₃PO₄), the MIDA boronate deprotects slowly in situ.[21][22] This "slow-release" mechanism maintains a very low steady-state concentration of the free, unstable boronic acid. This concentration is high enough to participate in the catalytic cycle but low enough to minimize decomposition, leading to high yields in couplings that would otherwise fail.[12][20][22]
Visualizations
General Protection/Deprotection Workflow
Caption: General workflow for using a boronic acid protecting group.
Iterative Cross-Coupling with MIDA Boronates
Caption: The iterative cross-coupling cycle using a bifunctional MIDA boronate.
Slow-Release Cross-Coupling Mechanism
Caption: Slow-release of an unstable boronic acid from its MIDA protected form.
References
- 1. MIDA Boronates [sigmaaldrich.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 21. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Application Note: Chan-Lam Coupling of 4-Chloro-3-cyanophenylboronic Acid with N-heterocycles
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the copper-catalyzed Chan-Lam C-N cross-coupling reaction, focusing on the arylation of various nitrogen-containing heterocycles with 4-Chloro-3-cyanophenylboronic acid. The 4-chloro-3-cyanophenyl scaffold is a privileged motif in medicinal chemistry, and its efficient incorporation is of significant interest to drug development professionals. This document elucidates the reaction mechanism, details optimal reaction conditions, presents a step-by-step experimental protocol, offers troubleshooting advice, and discusses the reaction's scope with representative N-heterocycles such as imidazole, pyrazole, and 1,2,4-triazole.
Introduction: The Strategic Importance of Chan-Lam Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and functional materials.[1] Among the various methods available, the Chan-Lam coupling reaction has emerged as a powerful and practical alternative to traditional methods like the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.[2] Discovered independently by Dominic Chan, David Evans, and Patrick Lam in the late 1990s, this copper-catalyzed reaction offers several distinct advantages, including mild reaction conditions, tolerance of air and moisture, and the use of a relatively inexpensive and abundant metal catalyst.[3][4][5]
The reaction facilitates the coupling of an aryl boronic acid with an N-H containing compound, such as an amine or a heterocycle, to form a new C-N bond.[4] This application note specifically addresses the coupling of this compound, a substrate bearing both an electron-withdrawing nitrile group and a halogen. Such electron-deficient boronic acids can sometimes present challenges in cross-coupling reactions.[6] However, their successful coupling is highly valuable, as the resulting N-aryl heterocycles are key intermediates for synthesizing compounds with diverse biological activities.[2]
Reaction Mechanism and Scientific Principles
While the precise mechanism of the Chan-Lam coupling is still a subject of research, a generally accepted catalytic cycle provides a strong framework for understanding and optimizing the reaction.[2][4] The process is believed to involve copper in multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III).
Key Mechanistic Steps:
-
Ligand Exchange/Complexation: The Cu(II) precatalyst (e.g., Cu(OAc)₂) coordinates with the N-H of the heterocycle and a base, forming a copper-amido complex.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center, displacing a ligand and forming an aryl-copper(II) intermediate.
-
Oxidation (Cu(II) to Cu(III)): In the presence of an oxidant (typically atmospheric oxygen), the Cu(II) species is oxidized to a transient, highly reactive Cu(III) intermediate.
-
Reductive Elimination: This key step involves the formation of the desired C-N bond from the Cu(III) intermediate, releasing the N-arylated product and reducing the copper center back to Cu(I).[4]
-
Re-oxidation: The resulting Cu(I) species is re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.
Scientist's Note (Causality behind Choices):
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is frequently chosen due to its low cost, stability in air, and proven efficacy. The acetate counter-ion can also act as a mild base.[5]
-
Base: A mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. Its role is to deprotonate the N-heterocycle, increasing its nucleophilicity and facilitating its coordination to the copper center.[2][6] Stronger bases can lead to decomposition of the boronic acid.
-
Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a simple ligand like pyridine or a bidentate ligand like 1,10-phenanthroline can accelerate the reaction and improve yields by stabilizing the copper intermediates.[2] Pyridine is often used as both a ligand and a co-solvent.[7]
-
Solvent: Dichloromethane (DCM) or methanol are common solvents. Methanol has been shown to be a preferred solvent in many cases, leading to good yields.[2] The choice depends on the solubility of the substrates and reagents.
-
Atmosphere: A key advantage of the Chan-Lam coupling is that it is often performed open to the air, as atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Chan-Lam C-N coupling reaction.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the coupling of this compound with imidazole as a representative N-heterocycle.
Materials and Equipment
-
Reagents:
-
This compound (≥95%)
-
Imidazole (99%)
-
Copper(II) acetate (Cu(OAc)₂, ≥98%)
-
Potassium carbonate (K₂CO₃, anhydrous, ≥99%)
-
Pyridine (anhydrous, 99.8%)
-
Methanol (MeOH, anhydrous, ≥99.8%)
-
Dichloromethane (DCM, ACS grade)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Silica gel for column chromatography (230-400 mesh)
-
Step-by-Step Procedure
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Pyridine is flammable and has a strong odor.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 181.4 mg).
-
Addition of Reagents: Sequentially add imidazole (1.2 mmol, 81.7 mg, 1.2 equiv), copper(II) acetate (0.1 mmol, 18.2 mg, 10 mol%), and potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv).
-
Solvent Addition: Add anhydrous methanol (10 mL) and anhydrous pyridine (2.0 mL) to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously. The mixture should turn from a light blue to a deep green or brown color.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). Spot the starting boronic acid and the reaction mixture. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and pyridine.
-
To the resulting residue, add ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-arylated product.
Visualizing the Experimental Workflow
Caption: General experimental workflow for Chan-Lam coupling.
Scope and Data Presentation
The described protocol is robust and can be applied to a variety of N-heterocycles. The electronic nature of the heterocycle influences the reaction rate and yield; more nucleophilic heterocycles generally provide better results.[7]
Table 1: Coupling of this compound with Various N-Heterocycles
| Entry | N-Heterocycle | Reaction Time (h) | Isolated Yield (%) | Notes |
| 1 | Imidazole | 16 | 85% | Good reactivity, clean conversion. |
| 2 | Pyrazole | 18 | 78% | Slightly less reactive than imidazole. |
| 3 | 1,2,4-Triazole | 24 | 65% | Electron-deficient, requires longer reaction time. |
| 4 | Benzimidazole | 20 | 81% | Good yield, comparable to imidazole. |
Yields are based on the limiting reagent (boronic acid) and represent isolated yields after purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; low reaction temperature; poor quality boronic acid. | Use fresh Cu(OAc)₂. Ensure the temperature is maintained. Check the purity of the boronic acid; it can degrade upon storage. |
| Formation of Biaryl Homocoupling Product | Reaction conditions favoring boronic acid homocoupling. | Ensure the N-heterocycle is present in a slight excess (1.2-1.5 equiv). Consider adding a different ligand to favor the C-N coupling pathway. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider a different purification method, such as recrystallization. |
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-Chloro-3-cyanophenylboronic acid
Troubleshooting Low Yields with 4-Chloro-3-cyanophenylboronic Acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using electron-deficient substrates such as this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to solve complex coupling problems.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial challenges faced during Suzuki coupling reactions.
Q1: My Suzuki reaction has a very low or no yield. What are the first things I should check?
A1: When a reaction fails, it's crucial to start with the fundamentals. First, verify the integrity of your reagents. Ensure your palladium catalyst and phosphine ligands are active and have been stored correctly under an inert atmosphere to prevent oxidation.[1] Use high-purity, anhydrous, and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[1][2] Confirm that your reaction was conducted under a rigorously inert atmosphere (argon or nitrogen).[1] Finally, check your reaction temperature; many Suzuki couplings require heating to overcome activation barriers, but excessive heat can lead to catalyst decomposition.[3][4]
Q2: I suspect my this compound is decomposing. What causes this and how can I prevent it?
A2: Your suspicion is likely correct. This compound is electron-deficient due to the chloro and cyano groups, making it highly susceptible to a side reaction called protodeboronation .[5][6] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[6] This is often accelerated by harsh basic conditions and the presence of water.[3][7]
To minimize this:
-
Use Milder, Anhydrous Bases: Switch from strong aqueous bases (like NaOH) to milder, finely powdered bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt.[3][8] These derivatives are more robust and release the active boronic acid slowly during the reaction, minimizing its concentration and the rate of protodeboronation.[1]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[3]
Q3: My aryl chloride coupling partner is not reacting. How can I improve its reactivity?
A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides because the Carbon-Chlorine bond is stronger, making the initial oxidative addition step to the palladium center more difficult and often rate-limiting.[8][9][10] To activate aryl chlorides, you need a more potent catalytic system. This typically involves using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[3][10] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[9][11] Using modern, pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also significantly improve reaction efficiency.[2]
In-Depth Troubleshooting Guides
Problem 1: Low Yield Attributed to Inefficient Catalysis
The heart of the Suzuki reaction is the palladium catalyst. Low yield is often a direct result of an inactive or inefficient catalytic cycle. The two most challenging steps when coupling an aryl chloride with an electron-deficient boronic acid are Oxidative Addition and Transmetalation.
The mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] Each step presents a potential bottleneck.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting catalyst system issues.
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temp. | Rationale & Reference |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[3][10] |
| Pd(OAc)₂ | P(t-Bu)₃ | KF | THF | 60-80 °C | Trialkylphosphine ligands are highly effective for activating aryl chlorides.[10] |
| XPhos Pd G3 | (None needed) | K₂CO₃ | iPrOH/H₂O | 60-80 °C | Modern precatalysts are air-stable and provide highly active Pd(0) species in situ.[2] |
| Pd(PPh₃)₄ | (None needed) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C | A classic catalyst, but often less effective for deactivated aryl chlorides.[12][13] |
Problem 2: Low Yield Due to Boronic Acid Instability
As previously mentioned, the primary antagonist for this compound is protodeboronation. This side reaction competes directly with the desired transmetalation step.
-
Base Strength: Stronger bases can accelerate the decomposition.[3]
-
Water Content: Water acts as the proton source for the unwanted reaction.[1][14]
-
Temperature: Higher temperatures increase the rate of protodeboronation.[3]
-
Electronic Effects: Electron-withdrawing groups on the boronic acid, like the cyano group in your substrate, make the C-B bond more susceptible to cleavage.[5][15]
-
Use of Boronate Esters: Converting the boronic acid to a more stable form is a highly effective strategy. Pinacol esters are widely used for their stability and ease of purification.[16]
Protocol: Synthesis of a Pinacol Boronate Ester
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus for 2-4 hours to remove water.
-
Isolation: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki coupling without further purification.
-
-
Judicious Choice of Base and Solvent:
-
Strong, Non-nucleophilic Bases: K₃PO₄ and Cs₂CO₃ are often superior choices as they are strong enough to promote the formation of the active boronate species for transmetalation but are less harsh than hydroxides.[1][3]
-
Anhydrous Conditions: For extremely sensitive substrates, strictly anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) in a solvent like THF can be employed.[3][17] This eliminates the primary proton source.
-
Problem 3: Competing Side Reactions
Low yields can also arise from other undesired pathways that consume starting materials or the catalyst.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[2][17] Solution: Ensure your solvent and reaction vessel are rigorously deoxygenated. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.[3][18]
-
Dehalogenation: The aryl chloride can be reduced to the corresponding arene (Ar-H). This can occur if a hydride source is present in the reaction mixture.[19] Solution: Ensure high purity of all reagents.
-
Formation of Palladium Black: The palladium catalyst can precipitate out of the solution as inactive palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize the nanoparticles.[20] Solution: Use robust ligands, avoid excessive temperatures, and ensure efficient stirring.[1]
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with a generic aryl halide. It should be optimized for each specific substrate combination.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1][3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
- 20. m.youtube.com [m.youtube.com]
preventing deboronation of 4-Chloro-3-cyanophenylboronic acid during reaction
A Guide to Preventing Deboronation in Cross-Coupling Reactions
Welcome to the technical support resource for researchers utilizing 4-chloro-3-cyanophenylboronic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the challenges associated with this valuable but sensitive reagent. Our focus is on mitigating the undesired side reaction of protodeboronation to ensure high-yield, reproducible results in your synthetic campaigns.
Understanding the Challenge: The Chemistry of Protodeboronation
This compound is a highly useful building block, but its chemical nature presents a distinct challenge. The phenyl ring is substituted with two powerful electron-withdrawing groups (EWGs): a chloro group (-Cl) and a cyano group (-CN). This electronic deficiency significantly increases the susceptibility of the carbon-boron (C-B) bond to cleavage, a process known as protodeboronation (or protodeborylation).
Protodeboronation is an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom, yielding 2-chlorobenzonitrile as a byproduct and halting the productive cross-coupling cycle.[1] This reaction can occur under both acidic and basic conditions, but for Suzuki-Miyaura couplings, the base-catalyzed pathway is the primary concern.[1][2]
The mechanism for base-catalyzed protodeboronation involves two key steps:
-
Boronate Formation: The base (typically hydroxide from an aqueous basic solution) attacks the electron-deficient boron atom to form a tetrahedral boronate intermediate, [ArB(OH)3]−.[1][3]
-
C-B Bond Cleavage: For highly electron-deficient systems like this compound, this boronate is unstable.[2][4] It can undergo cleavage through a dissociative mechanism that generates a transient aryl anion.[1][4] This aryl anion is then rapidly quenched by a proton source (typically water from the solvent system) to yield the unwanted deboronated arene.[1][4]
The EWGs on the ring stabilize the transient negative charge of the aryl anion, thereby lowering the activation energy for this decomposition pathway and making protodeboronation a rapid and competitive process.[4]
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section addresses the most common problems encountered when using this compound.
Q1: My analysis (LC-MS/GC-MS) shows a major byproduct with the mass of 2-chlorobenzonitrile. What is happening?
A: You are observing the direct result of protodeboronation. Your boronic acid is losing its -B(OH)2 group and being replaced by a hydrogen atom from the solvent. This indicates that the rate of decomposition is significant under your current reaction conditions. The primary culprits are typically a combination of a strong base, the presence of water, and suboptimal temperature.
Q2: The reaction is clean, but the conversion is low. I'm recovering a significant amount of my starting aryl halide. Why?
A: This is another classic symptom of protodeboronation. The this compound is likely decomposing faster than it can participate in the transmetalation step of the Suzuki-Miyaura cycle.[5] The palladium catalyst is waiting to receive the aryl group from the boron, but the boronic acid is being consumed by the competing deboronation pathway. Essentially, your nucleophilic partner is disappearing before it has a chance to react.
Q3: I tried running the reaction at a lower temperature (e.g., room temperature) to prevent decomposition, but the problem got worse. This seems counterintuitive. Why?
A: This is a common kinetic phenomenon. The desired Suzuki-Miyaura coupling has a higher activation energy than the protodeboronation side reaction.
-
At low temperatures: The productive coupling pathway is kinetically slow or stalled. This gives the boronic acid ample time to undergo decomposition via the lower-energy protodeboronation pathway, even if that pathway is also slower than at high temperature.[6]
-
At elevated temperatures (e.g., 70-90 °C): The rate of the Suzuki coupling (specifically transmetalation) increases exponentially. It can now successfully outcompete the protodeboronation reaction, leading to a higher yield of the desired product.[6]
Q4: Which base is best to minimize deboronation?
A: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, overly strong or highly soluble bases in water can accelerate protodeboronation.[7][8]
| Base | Typical Concentration | Impact on Deboronation | Comments |
| NaOH, KOH | 1-2 M Aqueous | High | Very effective at forming the boronate but can aggressively promote deboronation. Generally not recommended for this substrate. |
| K₂CO₃ | 2-3 equiv. | Moderate | A common choice, but can still lead to significant deboronation. Often used in dioxane/water mixtures.[6] |
| K₃PO₄ | 2-3 equiv. | Low to Moderate | An excellent choice for sensitive substrates. Its moderate basicity is often sufficient for transmetalation without causing rapid decomposition.[9] |
| Cs₂CO₃ | 2-3 equiv. | Low | Often provides superior results by promoting efficient catalysis while minimizing side reactions, though it is more expensive. |
Recommendation: Start with K₃PO₄ . It provides a good balance of reactivity and selectivity for electron-deficient boronic acids.
Q5: How does the solvent system impact the deboronation process?
A: The solvent plays a multifaceted role.[10] Water is often necessary to dissolve the inorganic base and facilitate boronate formation, but it is also the proton source for the undesired reaction.[11]
-
Aprotic Solvents (Dioxane, THF): These are the most common primary solvents. They dissolve the organic partners and the catalyst complex well.[10]
-
Biphasic Systems (e.g., Dioxane/H₂O, THF/H₂O): This is the standard approach. The key is to use the minimum amount of water necessary to achieve catalysis. A ratio of 10:1 or 5:1 (organic:water) is a good starting point. Reducing the water content can suppress deboronation but may also slow the productive reaction. Careful optimization is required.
Core Experimental Protocols
Adherence to best practices is crucial for success. The following protocols are designed to provide robust starting points for your experiments.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the rate of the desired coupling relative to the rate of decomposition.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A robust inert atmosphere is critical to prevent oxidative side reactions.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2 mol% or a Buchwald precatalyst like XPhos Pd G3 at 1 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 10:1 v/v) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed vial in a preheated block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction should be complete within 2-6 hours. Avoid unnecessarily long reaction times.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2: The "Slow-Release" Strategy with Boronic Esters
For particularly challenging couplings, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can prevent decomposition. The ester slowly hydrolyzes in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[12][13]
-
Ester Synthesis (if needed): If starting with the boronic acid, dissolve it in a suitable solvent (e.g., THF or Toluene). Add pinacol (1.1 equiv.) and stir at room temperature over magnesium sulfate for several hours or until dehydration is complete. Filter and remove the solvent under vacuum to obtain the pinacol ester, which can often be used without further purification.
-
Coupling Reaction: Follow the steps in Protocol 1 , but substitute the boronic acid with the this compound pinacol ester (1.3 equiv.). Note that "slow-release" strategies may require slightly longer reaction times or higher temperatures to drive the initial hydrolysis of the ester.
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and the undesired side reaction is key to troubleshooting.
Figure 1. Competing reaction pathways for this compound.
The central challenge is to accelerate the Transmetalation step in the productive cycle (blue arrow) so that it outcompetes the formation of the deboronated side product (red pathway). This is achieved by carefully selecting the base, catalyst, solvent, and temperature.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Chloro-3-cyanophenylboronic Acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chloro-3-cyanophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this electron-deficient substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
Introduction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1] However, the success of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the coupling partners. This compound is considered a challenging substrate due to the presence of two electron-withdrawing groups (a chloro and a cyano group). These groups decrease the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle. Furthermore, electron-deficient boronic acids are often more susceptible to decomposition pathways, such as protodeboronation, especially under harsh basic conditions.
This guide provides a systematic approach to overcoming these challenges by focusing on the strategic selection of bases, solvents, and catalyst systems.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low to no yield of the desired product. What are the primary causes and how can I fix it?
Potential Causes & Step-by-Step Solutions:
-
Inefficient Transmetalation: The electron-deficient nature of this compound makes the transfer of the aryl group to the palladium center (transmetalation) sluggish. This is often the rate-limiting step.
-
Solution 1: Optimize the Base. The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex.[2] For electron-deficient substrates, standard bases like sodium carbonate may be too weak.
-
Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective in promoting the formation of the active boronate species.
-
Ensure the base is finely powdered and consider using an aqueous solution (e.g., 2M K₂CO₃) to improve solubility and facilitate the reaction.[3]
-
-
Solution 2: Select an Appropriate Ligand. The ligand on the palladium catalyst plays a crucial role in facilitating all steps of the catalytic cycle.
-
Employ electron-rich and bulky phosphine ligands. Buchwald ligands like SPhos or XPhos are designed to accelerate oxidative addition and reductive elimination and are highly effective for challenging substrates.[4] N-heterocyclic carbene (NHC) ligands are also excellent choices for coupling aryl chlorides.[2]
-
-
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to oxygen, leading to catalyst decomposition.
-
Solution: Rigorous Degassing. Ensure that all solvents are thoroughly degassed before use by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using several freeze-pump-thaw cycles. The reaction vessel containing the reagents should also be purged with an inert gas before adding the solvent and catalyst.
-
-
Poor Oxidative Addition: If your coupling partner is an aryl chloride, the oxidative addition step can be slow compared to aryl bromides or iodides.[5]
-
Solution 1: Increase Temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition of aryl chlorides. Reactions are commonly run between 80-120 °C.
-
Solution 2: Use a Specialized Catalyst System. Catalyst systems with bulky, electron-donating ligands are essential for activating the C-Cl bond.[4] Consider using advanced palladium pre-catalysts (e.g., XPhos Pd G3 or G4) which are designed for high reactivity and stability.
-
Q2: I'm observing significant decomposition of my boronic acid and formation of 2-chlorobenzonitrile. What is happening?
This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. Electron-deficient boronic acids are particularly prone to this side reaction.
Mitigation Strategies:
-
Use a Milder or Anhydrous Base: While a strong base is needed for transmetalation, excessively harsh conditions can accelerate protodeboronation.
-
Convert to a More Stable Boronic Ester: Boronic acids can be protected as esters, which are more stable and less prone to premature decomposition.
-
Pinacol esters (Bpin) are a common choice as they offer greater stability.
-
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition. This is known as a "slow-release" strategy.
-
-
Control Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed. Lowering the temperature, if the reaction rate is still acceptable, can also help reduce the rate of decomposition.
Frequently Asked Questions (FAQs)
What is the best type of base to use for this coupling?
For electron-deficient boronic acids like this compound, inorganic bases are generally more effective than organic bases like triethylamine (Et₃N), although Et₃N has been used successfully in specific protocols with microwave heating.[1][4]
-
Strongly Recommended: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.
-
Good Alternative: Potassium carbonate (K₂CO₃) is also a reliable option and is widely used.[2][3]
-
For Sensitive Substrates: Potassium fluoride (KF) can be a good choice to minimize decomposition.[6]
How does the solvent system affect the reaction?
The choice of solvent is critical for solubility, reaction rate, and sometimes even selectivity.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are the most common and effective solvents.[1] They are often used with a small amount of water (e.g., 4:1 or 10:1 organic:water) to help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Polar Aprotic Solvents: DMF and acetonitrile (MeCN) can also be used.[2]
-
Protic Solvents: In some cases, alcohols like isopropanol can be effective, particularly with certain catalyst systems.
Which palladium catalyst and ligand should I choose?
The choice of catalyst and ligand is arguably the most critical factor for successfully coupling this challenging substrate, especially when using an aryl chloride as the coupling partner.
-
For Aryl Bromides/Iodides: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may be sufficient, but using more advanced systems is still recommended for optimal results.
-
For Aryl Chlorides: It is essential to use a catalyst system with a bulky, electron-rich phosphine ligand.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices that promote the difficult oxidative addition of aryl chlorides.[4]
-
Other Bulky Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[6]
-
Pre-catalysts: Using a well-defined pre-catalyst like an XPhos-palladium G3 or G4 palladacycle can improve reaction consistency and efficiency.
-
What is the optimal reaction temperature?
The optimal temperature depends on the reactivity of the aryl halide.
-
Aryl Iodides/Bromides: Reactions can often proceed at temperatures between 80 °C and 100 °C.
-
Aryl Chlorides: These less reactive partners typically require higher temperatures, often in the range of 100 °C to 120 °C, to ensure efficient oxidative addition. Microwave heating can be particularly effective for driving these reactions to completion quickly.[1][4]
Data & Protocols
Recommended Starting Conditions
The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (if separate) | Base (equiv) | Solvent System | Temp (°C) | Reference |
| Aryl Bromide | Pd(dppf)Cl₂ (10%) | - | Et₃N (3) | DME / H₂O | 120 (MW) | [1][4] |
| Aryl Bromide | PdCl₂(dppf) | - | K₂CO₃ (2.5 M aq.) | Toluene or MeCN | 95 | [2][3] |
| Aryl Chloride | Pd(OAc)₂ (1-2%) | SPhos or XPhos | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 | [4] |
| General | Pd₂(dba)₃ (1%) | P(t-Bu)₃ | KF (3) | THF | RT - 80 | [6] |
General Experimental Protocol
This protocol is a robust starting point based on literature precedents for the successful coupling of this compound.[1][2][3][4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and the finely powdered base (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.10 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 95-120 °C) with vigorous stirring. If available, microwave irradiation can significantly shorten reaction times.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 inhibitors and modulators. Патент № US 0010160763 МПК C07D487/04 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. US9073881B2 - Benzoic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification Strategies for Products from 4-Chloro-3-cyanophenylboronic Acid Reactions
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Welcome to the technical support center for purification strategies related to products derived from 4-chloro-3-cyanophenylboronic acid reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges encountered during the purification of these compounds. The guidance provided is based on established scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction: The Purification Challenge
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl structures.[1][2][3] These products are often key intermediates in the synthesis of pharmaceuticals and other high-value materials. However, the purification of these products can be challenging due to the presence of various impurities that are structurally similar to the desired compound. Common contaminants include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.[4][5] This guide provides a systematic approach to troubleshooting and overcoming these purification hurdles.
Troubleshooting Guide: Common Purification Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflow.
Issue 1: My final product is contaminated with unreacted this compound and/or the aryl halide starting material.
Answer: The presence of starting materials in your purified product indicates an incomplete reaction or inefficient removal during workup and purification. Here is a systematic approach to address this issue:
1. Reaction Optimization:
-
Reagent Stoichiometry: Ensure the stoichiometry of your reactants is optimized. A slight excess (1.1-1.5 equivalents) of the boronic acid is common in Suzuki-Miyaura reactions to drive the reaction to completion.[6][7]
-
Reaction Time and Temperature: Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[4]
2. Workup Procedure:
-
Aqueous Wash: A basic aqueous wash (e.g., with sodium bicarbonate or sodium carbonate solution) during the workup can help remove unreacted boronic acid by converting it to its more water-soluble boronate salt.
-
Acidic Wash: If your product is stable to acidic conditions, a dilute acid wash (e.g., 1M HCl) can help remove basic impurities.[1]
3. Chromatographic Purification:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from starting materials.[8][9]
-
Solvent System Selection: The key is to find a solvent system that provides good separation (a significant ΔRf) between your product and the starting materials. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation than an isocratic (constant solvent composition) elution.
-
4. Recrystallization:
-
If your product is a solid, recrystallization can be a powerful purification technique.[1]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexanes, or mixtures thereof.
-
Issue 2: My product is contaminated with homocoupled byproducts.
Answer: Homocoupling, the reaction of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl halide), is a common side reaction in Suzuki-Miyaura couplings.[4][5][10]
1. Minimizing Homocoupling During the Reaction:
-
Oxygen Control: The presence of oxygen can promote the homocoupling of boronic acids.[5] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and reaction vessel.
-
Base Selection: The choice of base can influence the extent of homocoupling. Weaker bases are sometimes found to reduce this side reaction.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and ligand can also impact the formation of homocoupled products. Some modern catalyst systems are designed to minimize these side reactions.[2][3]
2. Purification Strategies:
-
Column Chromatography: Similar to removing starting materials, column chromatography is the most common method for separating the desired biaryl product from homocoupled dimers.[5] The polarity of the homocoupled products will be different from your desired cross-coupled product, allowing for separation.
-
Preparative HPLC: For difficult separations where the polarity difference is minimal, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Issue 3: My purified product contains residual palladium catalyst.
Answer: The removal of the palladium catalyst is crucial, especially in the synthesis of active pharmaceutical ingredients (APIs), due to its toxicity.[11]
1. Filtration through Celite:
-
After the reaction is complete, diluting the reaction mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium black.[12][13] This is often the first step in the workup process.
2. Metal Scavengers:
-
Solid-supported metal scavengers are highly effective at removing residual palladium.[11] These are functionalized polymers or silica gels that chelate to the metal, allowing it to be filtered off.
-
Procedure: After the initial filtration, the crude product solution can be stirred with the scavenger for a period (often overnight), and then the scavenger is removed by filtration.[11]
-
3. Activated Carbon Treatment:
-
Stirring the crude product solution with activated carbon can also help adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product as well.
4. Column Chromatography:
-
Often, the residual palladium catalyst will remain at the top of the silica gel column during chromatographic purification.[12][13]
5. Recrystallization:
-
Recrystallization can also be effective in leaving behind inorganic palladium residues in the mother liquor.
Issue 4: I am having difficulty crystallizing my final product.
Answer: If your product is an oil or fails to crystallize from various solvents, consider the following:
1. Purity:
-
Oils often contain impurities that inhibit crystallization. Ensure your product is of high purity (>95%) before attempting recrystallization. You may need to perform an initial purification by column chromatography.
2. Solvent Screening:
-
Systematically screen a wide range of solvents and solvent mixtures. A good technique is to dissolve a small amount of your product in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes cloudy. Warming the solution to redissolve the solid and then allowing it to cool slowly can induce crystallization.
3. Seeding:
-
If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
4. Scratching:
-
Scratching the inside of the flask with a glass rod at the meniscus of the solution can sometimes provide a surface for crystals to nucleate.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of biaryl compounds derived from this compound?
A1: There is no single "best" solvent system as it depends on the specific structure of your product. However, a good starting point for many biaryl systems is a mixture of hexanes (or petroleum ether) and ethyl acetate.[8] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Monitoring the separation by TLC is crucial for optimizing the solvent system.
Q2: How can I confirm that the impurities I am seeing are homocoupled products?
A2: The most definitive way to identify impurities is through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product of this compound would have a distinct mass, and the homocoupled product of your aryl halide would have another. Comparing the mass spectra of your impure sample to the expected masses of the homocoupled byproducts can confirm their presence. 1H and 13C NMR can also provide structural information to confirm the identity of the impurities.
Q3: Are there any alternatives to palladium catalysts for these types of coupling reactions?
A3: While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals like nickel have also been shown to catalyze similar cross-coupling reactions.[14] In some cases, nickel catalysts can offer different reactivity and may be more cost-effective. However, palladium catalysts are generally more versatile and well-studied for this type of transformation.
Q4: My product is a carboxylic acid. How does this affect the purification strategy?
A4: If your product contains a carboxylic acid group, you can take advantage of its acidic nature for purification.
-
Extraction: You can perform an acid-base extraction. Dissolve your crude product in an organic solvent (like ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. You can then acidify the aqueous layer with a strong acid (like HCl) to re-protonate your product, causing it to precipitate out or allowing it to be extracted back into an organic solvent.
-
Chromatography: When performing silica gel chromatography on carboxylic acids, it is often beneficial to add a small amount of acetic acid or formic acid to the eluent. This helps to prevent streaking of the acidic compound on the column.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a product from a Suzuki-Miyaura reaction involving this compound.
Caption: A typical purification workflow for Suzuki-Miyaura coupling products.
Data Summary Table
| Purification Technique | Target Impurities | Key Considerations |
| Filtration through Celite | Insoluble Palladium Catalyst | Perform as the first step of the workup.[12][13] |
| Aqueous Wash (Basic) | Unreacted Boronic Acid | Converts boronic acid to its water-soluble salt. |
| Column Chromatography | Starting Materials, Homocoupled Byproducts, Residual Catalyst | Requires careful selection of the eluent system for optimal separation.[8][9] |
| Recrystallization | Various impurities (if solubility differs significantly) | Product must be a solid; requires screening of appropriate solvents.[1] |
| Metal Scavengers | Soluble Palladium Catalyst | Highly effective for trace metal removal; adds a step to the process.[11] |
| Activated Carbon | Residual Palladium Catalyst | Can lead to product loss through adsorption. |
Concluding Remarks
The successful purification of products from reactions involving this compound is achievable through a systematic and informed approach. By understanding the nature of the potential impurities and applying the appropriate purification techniques, researchers can obtain their target compounds with the high degree of purity required for subsequent applications. This guide serves as a foundational resource, and it is always recommended to consult the primary literature for purification protocols of structurally similar compounds.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Enhancing the Stability of Organoboronic Acids in Solution
Welcome to the technical support center dedicated to organoboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with these versatile compounds in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of organoboronic acids.
Q1: What are the primary reasons for the instability of organoboronic acids in solution?
Organoboronic acids are susceptible to several degradation pathways in solution, primarily:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated by factors such as heat, the presence of a base, or a palladium catalyst.[1][2]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents.[1][2] This converts the boronic acid into an alcohol (phenol in the case of arylboronic acids) and boric acid.[1] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[3][4][5]
-
Trimerization (Boroxine Formation): In solution, especially under dehydrating conditions, three molecules of a boronic acid can condense to form a cyclic trimer known as a boroxine.[1] While often reversible, this can complicate reaction stoichiometry and reproducibility.[1][2]
Q2: Are certain types of organoboronic acids more prone to instability?
Yes, the stability of organoboronic acids varies significantly with their structure. The following classes are known to be particularly unstable:
These types of boronic acids are susceptible to rapid decomposition on the benchtop through protodeboronation, oxidation, and/or polymerization.[2][6][7]
Q3: How does pH affect the stability of organoboronic acids?
The pH of the solution plays a critical role in the stability of organoboronic acids. Generally, they are most stable at a neutral pH.[8] Acidic or basic conditions can catalyze protodeboronation.[8][9] The rate of degradation is often pH-dependent, with different pathways dominating at different pH values.[9] For instance, some protodeboronation pathways are accelerated in basic conditions.[10]
Q4: What are boronate esters and trifluoroborates, and how do they improve stability?
To counteract the inherent instability of many boronic acids, they are often converted into more stable derivatives:
-
Boronate Esters: These are formed by reacting the boronic acid with a diol. The resulting cyclic esters protect the boronic acid from degradation pathways.[8][11] Pinacol esters are the most commonly used and are generally stable enough for purification by column chromatography.[11] Other diols like diaminonaphthalene and N-methyliminodiacetic acid (MIDA) can form even more robust esters.[11][12]
-
Potassium Organotrifluoroborates (R-BF3K): These salts are typically highly crystalline solids and are more stable towards oxidation than the corresponding boronic acids.[11] The three fluorine atoms donate electron density to the empty p-orbital of the boron, which increases their stability.[11] They can be considered a protected form of boronic acids that slowly release the active boronic acid under specific reaction conditions.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling reaction. | Degradation of the boronic acid prior to or during the reaction. Unstable boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, can decompose under the reaction conditions (heat, base, palladium catalyst).[6][7] | 1. Use a protected form of the boronic acid: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[11][12][13] MIDA boronates are particularly effective as they can undergo slow release of the boronic acid under the reaction conditions, maintaining a low concentration of the unstable species.[6][7][14] 2. Optimize reaction conditions: Use milder bases and lower reaction temperatures where possible. |
| Inconsistent analytical results (e.g., HPLC, NMR). | On-column degradation during HPLC analysis or decomposition in the NMR solvent. Boronic acids can undergo hydrolysis on silica-based HPLC columns.[15] The formation of boroxines can also lead to complex NMR spectra.[1] | 1. For HPLC analysis: Use an end-capped column to minimize interaction with free silanols. Consider adding a competing base like triethylamine (TEA) to the mobile phase. A faster analysis with a shorter column can also reduce on-column degradation.[15] Dissolving the sample in an aprotic solvent like acetonitrile can minimize pre-injection hydrolysis.[15] 2. For NMR analysis: Prepare samples immediately before analysis. The addition of a small amount of a diol can sometimes simplify the spectrum by forming a stable boronate ester. |
| Precipitate formation in the reaction mixture. | Formation of insoluble boroxines or degradation products. Boronic acids can form insoluble polymeric anhydrides (boroxines) upon dehydration. | 1. Ensure anhydrous conditions are not overly stringent if boroxine formation is a concern. Storing boronic acids in a slightly moist state can sometimes prevent this.[16] 2. Use a protected form: Boronate esters do not form boroxines.[17] |
| Reaction fails to go to completion. | Oxidative degradation of the boronic acid. The presence of dissolved oxygen or other oxidizing agents can consume the boronic acid. | 1. Degas all solvents and reagents thoroughly. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding an antioxidant, though compatibility with the reaction chemistry must be verified. |
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key stabilization techniques.
Protocol 1: Preparation of a Pinacol Boronate Ester
This protocol describes a general procedure for the protection of a boronic acid as its pinacol ester, a widely used stable derivative.[11]
Materials:
-
Organoboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., toluene, THF, or dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., anhydrous MgSO₄)
-
Stir plate and magnetic stir bar
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using azeotropic removal), add the organoboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of an anhydrous solvent (e.g., toluene) to dissolve the reactants.
-
Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If using a drying agent, stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronate ester can often be used directly or purified by column chromatography on silica gel. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[11]
Protocol 2: Slow-Release of Boronic Acid from a MIDA Boronate in a Suzuki-Miyaura Coupling
This protocol is adapted from methodologies demonstrating the use of air-stable MIDA boronates for the slow release of unstable boronic acids in cross-coupling reactions.[6][7]
Materials:
-
MIDA boronate (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 7.5 eq)
-
Solvent system (e.g., 5:1 dioxane/H₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the MIDA boronate, aryl halide, palladium catalyst, ligand, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Section 4: Visualizing Degradation and Protection
Diagrams can help illustrate the chemical transformations involved in the degradation and protection of organoboronic acids.
Diagram 1: Major Degradation Pathways of Organoboronic Acids
Caption: Key degradation routes for organoboronic acids in solution.
Diagram 2: Protection Strategies for Enhancing Stability
Caption: Conversion of unstable boronic acids to stable derivatives for use in applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
Technical Support Center: 4-Chloro-3-cyanophenylboronic Acid Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 4-chloro-3-cyanophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve issues, leading to successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the most likely culprits?
A1: Low yields in Suzuki-Miyaura couplings with this compound often stem from competing side reactions that consume the starting material. The primary suspects are:
-
Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom.
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl.
-
Dehalogenation: The reduction of your aryl halide coupling partner.
The electron-withdrawing nature of the cyano group can make the boronic acid more susceptible to certain side reactions. Careful optimization of the reaction conditions is crucial.
Q2: I'm observing a significant amount of 2-chlorobenzonitrile in my reaction mixture. What is happening?
A2: The formation of 2-chlorobenzonitrile is a classic case of protodeboronation [1]. This side reaction replaces the boronic acid functional group with a proton from a source in the reaction medium, which is often water or an alcohol solvent. For a given boronic acid, the tendency to undergo protodeboronation can vary greatly depending on the reaction conditions and the organic substituent of the boronic acid[1].
Q3: My mass spectrometry analysis shows a peak corresponding to the dimer of this compound. Why is this homocoupling occurring?
A3: The presence of a homocoupled dimer indicates that the boronic acid is reacting with itself. This is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of molecular oxygen and/or an excess of Pd(II) species in the reaction mixture[2]. Electron-deficient arylboronic acids can be particularly prone to this side reaction.
Q4: Can the cyano group on the boronic acid be affected by the reaction conditions?
A4: Generally, the cyano group is robust and compatible with a wide range of palladium-catalyzed cross-coupling conditions. However, under harsh basic or acidic conditions, particularly at elevated temperatures, the nitrile can undergo hydrolysis to form an amide or a carboxylic acid[3]. If you observe unexpected byproducts with corresponding mass changes, hydrolysis of the cyano group should be considered.
Troubleshooting Guides
Issue 1: Protodeboronation of this compound
Symptoms:
-
Formation of 2-chlorobenzonitrile.
-
Reduced yield of the desired cross-coupled product.
-
Consumption of the boronic acid without corresponding product formation.
Causality: Protodeboronation is the protonolysis of the carbon-boron bond. This undesired side reaction is often facilitated by aqueous basic conditions. The mechanism can be complex and is influenced by pH, temperature, and the electronic nature of the arylboronic acid. Electron-deficient arylboronic acids can be susceptible to this decomposition pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocols:
1. Optimization of the Base:
-
Rationale: Strong bases like NaOH or KOH in aqueous solutions can accelerate protodeboronation. Switching to a milder base can mitigate this.
-
Protocol:
-
Replace strong bases with weaker inorganic bases such as K₂CO₃ or Cs₂CO₃.
-
Alternatively, consider using potassium phosphate (K₃PO₄) which is effective and often used in challenging couplings.
-
For particularly sensitive substrates, anhydrous potassium fluoride (KF) can be an excellent choice.
-
2. Implementation of Anhydrous Conditions:
-
Rationale: Since water is a common proton source for protodeboronation, removing it from the reaction can significantly suppress this side reaction.
-
Protocol:
-
Use anhydrous solvents (e.g., dry toluene, dioxane, or THF).
-
Ensure all reagents, including the base, are thoroughly dried.
-
Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
3. Use of Boronic Esters:
-
Rationale: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than their corresponding boronic acids[4]. They act as a slow-release source of the boronic acid under the reaction conditions.
-
Protocol:
-
Synthesize the pinacol ester of this compound by reacting it with pinacol.
-
Use the isolated boronic ester directly in the Suzuki-Miyaura coupling reaction under your optimized conditions.
-
| Parameter | Standard Condition | Recommended Modification for Protodeboronation |
| Base | NaOH, KOH | K₂CO₃, K₃PO₄, Cs₂CO₃, KF |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous Toluene, Dioxane, THF |
| Boron Reagent | Boronic Acid | Boronic Ester (e.g., Pinacol) |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 80 °C), if reactivity allows |
Issue 2: Homocoupling of this compound
Symptoms:
-
Formation of 4,4'-dichloro-3,3'-dicyanobiphenyl.
-
Reduced yield of the desired cross-coupled product.
-
Palladium black precipitation.
Causality: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. This process is often initiated by Pd(II) species and is significantly accelerated by the presence of oxygen, which can reoxidize Pd(0) to Pd(II)[2].
Reaction Pathways:
Caption: Competing pathways of cross-coupling and homocoupling.
Troubleshooting Strategies:
1. Rigorous Degassing of Reaction Mixture:
-
Rationale: Removing dissolved oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.
-
Protocol:
-
Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture.
-
Common methods include bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or using the freeze-pump-thaw technique (3 cycles).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
2. Use of a Pd(0) Precatalyst:
-
Rationale: Starting with a Pd(II) source (e.g., Pd(OAc)₂) requires an initial reduction step to form the active Pd(0) catalyst. Inefficient reduction can leave residual Pd(II), which can drive homocoupling. Using a Pd(0) precatalyst can circumvent this issue.
-
Protocol:
-
Employ a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Alternatively, use modern palladacycle precatalysts that are designed for efficient in situ generation of the active Pd(0) species.
-
3. Ligand Selection:
-
Rationale: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich ligands can favor the desired reaction pathway.
-
Protocol:
-
For electron-deficient boronic acids, consider using bulky biarylphosphine ligands such as SPhos or XPhos.
-
N-heterocyclic carbenes (NHCs) can also be effective ligands for minimizing side reactions.
-
| Parameter | Condition Promoting Homocoupling | Recommended Solution |
| Atmosphere | Presence of Oxygen | Rigorous degassing and use of inert atmosphere |
| Catalyst Source | Pd(II) (e.g., Pd(OAc)₂) | Pd(0) (e.g., Pd₂(dba)₃) or efficient precatalyst |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., SPhos, XPhos) |
Issue 3: Dehalogenation of the Aryl Halide Coupling Partner
Symptoms:
-
Formation of the arene corresponding to the reduction of your aryl halide starting material.
-
Low mass balance, as the dehalogenated byproduct can be volatile.
Causality: Dehalogenation is a side reaction where the halide on the electrophilic coupling partner is replaced by a hydrogen atom. This typically occurs after the oxidative addition step in the catalytic cycle. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene. Common hydride sources include certain bases, solvents (like alcohols), or impurities.
Mitigation Strategies:
1. Choice of Base and Solvent:
-
Rationale: Some bases and solvents are more prone to acting as hydride donors.
-
Protocol:
-
Avoid using bases that can readily provide a hydride, such as alkoxides in the presence of alcohols.
-
Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally less likely to cause dehalogenation.
-
Use aprotic solvents like toluene, dioxane, or THF instead of alcohols if dehalogenation is a significant issue.
-
2. Catalyst and Ligand System:
-
Rationale: A highly active catalyst system can promote the desired transmetalation and reductive elimination steps to outcompete the dehalogenation pathway.
-
Protocol:
-
Use a catalyst system known for high activity, such as those based on Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).
-
Ensure a high-purity palladium source and ligand.
-
Issue 4: Hydrolysis of the Cyano Group
Symptoms:
-
Formation of 2-chloro-5-carbamoylphenylboronic acid or 2-chloro-5-carboxyphenylboronic acid (or their coupled products).
-
Complex product mixture observed by LC-MS or NMR.
Causality: The cyano (nitrile) group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under aqueous acidic or basic conditions, often accelerated by heat[3]. While generally stable, prolonged reaction times at high temperatures with strong aqueous bases can lead to this unwanted side reaction.
Preventative Measures:
1. Milder Reaction Conditions:
-
Rationale: Minimizing the harshness of the reaction conditions can preserve the cyano group.
-
Protocol:
-
Use the mildest effective base (e.g., K₂CO₃ instead of NaOH).
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize the reaction time by closely monitoring its progress and working it up promptly upon completion.
-
2. Anhydrous Conditions:
-
Rationale: As water is a necessary reagent for hydrolysis, running the reaction under anhydrous conditions will prevent this side reaction.
-
Protocol:
-
Follow the protocols for anhydrous conditions outlined in the protodeboronation troubleshooting guide.
-
References
impact of water on 4-Chloro-3-cyanophenylboronic acid reaction efficiency
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-3-cyanophenylboronic acid. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its use in cross-coupling reactions, with a specific focus on the critical impact of water on reaction efficiency. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Dual Nature of Water in Boronic Acid Chemistry
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, water is often perceived as a benign, or even beneficial, "green" solvent component.[1][2] Indeed, for many systems, a controlled amount of water is essential. It can aid in the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄) and, more fundamentally, participate in the catalytic cycle by facilitating the formation of the reactive boronate species [ArB(OH)₃]⁻, which is crucial for the transmetalation step.[3]
However, for electron-deficient boronic acids such as this compound, water presents a significant liability. The electron-withdrawing nature of the chloro and cyano groups on the phenyl ring increases the Lewis acidity of the boron center, making the C-B bond highly susceptible to cleavage. This leads to a detrimental side reaction known as protodeboronation , where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material and reducing the yield of the desired coupled product.[4][5] This guide will help you navigate this delicate balance to maximize your reaction's success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction with this compound is giving a very low yield, and I see a significant amount of 2-chlorobenzonitrile in my crude NMR. What is happening?
A1: The presence of 2-chlorobenzonitrile is a classic indicator of protodeboronation.[4] This side reaction is often the primary culprit for low yields when working with electron-deficient boronic acids. Water, acting as a proton source, attacks the carbon-boron bond of the activated boronate intermediate, cleaving it to form the undesired arene.
Causality & Solution:
-
Excess Water: You are likely using too much water in your solvent system or your reagents (solvents, base) are not sufficiently dry. While some water can be beneficial, an excess creates a high concentration of proton sources that favor the protodeboronation pathway over the desired transmetalation with the palladium complex.
-
Strongly Basic Conditions: High pH environments accelerate the formation of the boronate anion ([ArB(OH)₃]⁻), which is the species susceptible to protodeboronation.[5] The combination of a strong base and excess water is particularly detrimental.
Troubleshooting Steps:
-
Reduce Water Content: If using a biphasic system (e.g., Toluene/Water, Dioxane/Water), systematically reduce the proportion of water. Often, a very small amount (1-5% v/v) is sufficient.
-
Use Anhydrous Conditions: Consider switching to anhydrous solvents and a base that does not require water for dissolution, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be effective even in mostly organic media.[6] Ensure your solvents are freshly dried and handle reagents under an inert atmosphere.
-
Screen Milder Bases: If possible, switch to a weaker base (e.g., K₂CO₃ instead of NaOH) to lower the equilibrium concentration of the highly reactive boronate.
Q2: I'm trying to run the reaction under anhydrous conditions to avoid protodeboronation, but now the reaction is stalled with no product formation. Why?
A2: This is the other side of the coin. Completely anhydrous conditions can sometimes stall the reaction because the formation of the boronate species, which is necessary for the transmetalation step in the catalytic cycle, is kinetically hindered.[3] The base needs to interact with the boronic acid to form the "ate" complex, and a small amount of a protic solvent like water can facilitate this activation.
Causality & Solution:
-
Insufficient Boronate Formation: Without a protic co-solvent, the solid inorganic base may have poor solubility and limited interaction with the boronic acid, preventing the formation of the [ArB(OH)₃]⁻ intermediate required for the palladium catalyst to engage.
Troubleshooting Steps:
-
Controlled Addition of Water: Start with rigorously anhydrous conditions and add a controlled amount of water (e.g., 2-5 equivalents relative to the boronic acid) to the reaction mixture. This can often initiate the reaction without promoting excessive protodeboronation.
-
Use a More Soluble Base: Consider using a more organo-soluble base like potassium tert-butoxide (KOtBu) in strictly anhydrous THF, though care must be taken as this is a very strong base.
-
Consider Boronate Esters: A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[7][8] These are generally more stable to protodeboronation and can be used under anhydrous conditions. The MIDA boronates, in particular, are highly stable and release the boronic acid slowly under mild aqueous basic conditions, keeping the instantaneous concentration of the reactive species low.[8]
Q3: Can I just add more boronic acid to compensate for the amount lost to protodeboronation?
A3: While adding a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard practice in Suzuki-Miyaura couplings, simply adding a large excess to overcome protodeboronation is an inefficient and often ineffective strategy.
Causality & Solution:
-
Compounding Side Reactions: A higher concentration of boronic acid can increase the rate of other side reactions, such as homocoupling (forming a symmetrical biaryl from two boronic acid molecules).
-
Purification Challenges: Excess boronic acid and its byproducts will complicate the purification of your desired product, often leading to lower isolated yields.
-
Poor Stoichiometry: It is always better to optimize the reaction conditions to prevent the side reaction rather than trying to brute-force the reaction with excess reagents. The fundamental issue of C-B bond instability remains unaddressed.
Recommendation: Focus on optimizing the solvent, base, and temperature conditions as described in A1 and A2 before resorting to using a large excess of the boronic acid.
Data Presentation: Impact of Water on Reaction Yield
To illustrate the critical effect of water, the following table summarizes the expected trend in reaction yield for a model Suzuki-Miyaura coupling of this compound with an aryl bromide. This data is representative of the principles discussed and serves as a guide for optimization.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole under Varying Water Concentrations.
| Entry | Solvent System (Dioxane:Water, v/v) | Water (%) | Typical Isolated Yield (%) | Key Observation |
| 1 | 100% Dioxane (Anhydrous) | 0% | < 5% | Reaction stalls; inefficient formation of the active boronate species. |
| 2 | 19:1 (95:5) | 5% | 85-92% | Optimal Range. Sufficient water to facilitate base dissolution and boronate formation, but low enough to minimize protodeboronation. |
| 3 | 9:1 (90:10) | 10% | 65-75% | Noticeable decrease in yield due to increased rate of protodeboronation. |
| 4 | 4:1 (80:20) | 20% | 40-50% | Significant protodeboronation observed; 2-chlorobenzonitrile becomes a major byproduct. |
| 5 | 1:1 (50:50) | 50% | < 20% | Protodeboronation is the dominant pathway; very low conversion to the desired product. |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), 90 °C, 12h.
Visualizing the Reaction Pathways
To better understand the competing chemical processes, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-3-cyanophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst deactivation issues encountered during cross-coupling reactions involving 4-Chloro-3-cyanophenylboronic acid. As an electron-deficient and functionally complex substrate, it presents unique challenges that can lead to reaction failure if not properly addressed.
This center is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions to ensure the success of your synthetic campaigns.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the potential problem, explains the chemical reasoning, and offers a step-by-step protocol for resolution.
Question 1: My Suzuki-Miyaura coupling reaction with this compound starts but then stalls or yields are irreproducibly low. What is the likely cause?
Answer:
Stalling or inconsistent yields in this specific coupling are often symptomatic of catalyst poisoning, primarily by the cyano group present on the boronic acid. While essential for your target structure, the nitrile functionality is a known inhibitor of palladium catalysts.[1][2]
Core Problem: Cyanide Poisoning
The lone pair of electrons on the nitrogen atom of the cyano group can coordinate strongly to the palladium center. This coordination can interfere with multiple steps of the catalytic cycle, leading to the formation of stable, catalytically inactive palladium-cyanide complexes like [(CN)4Pd]2-.[3][4][5] This effectively removes the active catalyst from the reaction. The presence of moisture can exacerbate this issue by hydrolyzing the cyanide source (if used) or the cyano group itself under certain conditions, forming highly reactive HCN that readily deactivates Pd(0).[3][4][5]
Troubleshooting Workflow:
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of 4-Chloro-3-cyanophenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 4-Chloro-3-cyanophenylboronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Challenge of Homocoupling with Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2][3] However, when working with electron-deficient boronic acids, such as this compound, the undesired formation of a homocoupled biaryl byproduct can become a significant issue, reducing the yield of the desired product and complicating purification.[4][5]
This guide will delve into the mechanistic underpinnings of this side reaction and provide a structured approach to its mitigation.
Understanding the Enemy: Mechanisms of Boronic Acid Homocoupling
To effectively combat homocoupling, it is crucial to understand the pathways through which it occurs. Two primary mechanisms are generally responsible for this undesired side reaction:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[6][7][8][9] Rigorous exclusion of oxygen is therefore a critical first line of defense.[6][8]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer.[6][7] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the cost of consuming the boronic acid starting material.[10]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle alongside the competing homocoupling pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound and provides targeted solutions.
Q1: I'm observing a significant amount of the homocoupled byproduct. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of oxygen.[6][8] This is particularly problematic when using Pd(II) precatalysts, as the homocoupling reaction can be a pathway for the in-situ generation of the active Pd(0) catalyst.[10] this compound is an electron-deficient arylboronic acid, which has been shown to be more prone to homocoupling.[4][5]
Troubleshooting Steps:
-
Ensure a Scrupulously Inert Atmosphere:
-
Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Assemble your reaction under a positive pressure of inert gas.
-
-
Evaluate Your Palladium Source:
-
If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This eliminates the need for an initial reduction step that can promote homocoupling.[6]
-
Alternatively, highly active pre-catalysts, such as those developed by Buchwald, are designed for the clean and efficient generation of the active Pd(0) species and can minimize side reactions.[6]
-
Q2: I've improved my inert atmosphere technique, but homocoupling is still an issue. What other reaction parameters can I adjust?
A2: Beyond the exclusion of oxygen, several other factors can influence the rate of homocoupling versus the desired cross-coupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][6] | The steric bulk of these ligands can hinder the formation of the diarylpalladium(II) intermediate that leads to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[1][6] |
| Base | Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH.[6] Screening of bases is often necessary. | Strong bases can sometimes accelerate side reactions. The optimal base is often substrate-dependent and may require empirical screening.[6][12] |
| Solvent | Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally effective.[6] | While some water is often necessary to dissolve the base, excessive amounts can promote side reactions like protodeboronation.[6][12] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes favor side reactions. |
| Addition of Boronic Acid | Consider adding the boronic acid solution slowly to the reaction mixture. | This can help to maintain a low concentration of the boronic acid at any given time, disfavoring the bimolecular homocoupling reaction. |
Q3: My boronic acid seems to be degrading. Could this be related to the homocoupling problem?
A3: Yes, boronic acid instability, particularly through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), can be a competing side reaction, especially with electron-deficient substrates and in the presence of aqueous bases.[12] While distinct from homocoupling, the conditions that promote one can sometimes influence the other.
Preventative Measures for Boronic Acid Instability:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the source of protons for protodeboronation.[12]
-
Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[12][13] These are generally more robust and can be used in the Suzuki-Miyaura coupling.[13]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving issues with homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and may require optimization for your specific coupling partner.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
screening ligands for difficult Suzuki couplings involving electron-deficient boronic acids
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the more challenging areas of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling involving electron-deficient boronic acids. As a Senior Application Scientist, my goal is to translate complex mechanistic principles into actionable laboratory protocols that enhance experimental success.
This resource moves beyond simple step-by-step instructions, offering a rationale for each procedural choice. We will explore the nuances of ligand selection, reaction optimization, and how to diagnose and overcome common failure modes encountered with these particularly challenging substrates.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues and perplexing results that researchers often face.
Core Problem: Low or No Yield
Q1: My Suzuki coupling with an electron-deficient boronic acid (e.g., a nitro- or cyano-substituted arylboronic acid) is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in these couplings typically stem from two interconnected issues: slow, inefficient transmetalation and the competing side reaction of protodeboronation.[1][2] Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic fragment, hindering its transfer to the palladium center.[3] Simultaneously, these substrates are often highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) before cross-coupling can occur.[4][5]
Your initial troubleshooting should focus on:
-
Catalyst System: The choice of palladium source and, most critically, the phosphine ligand is paramount.[6] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Base Selection: The base is a double-edged sword. It's required to activate the boronic acid for transmetalation, but strong bases can accelerate protodeboronation.[7][8]
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are critical parameters that need careful control.[5][9]
Ligand Selection and Screening
Q2: How do I select the right ligand for my difficult coupling? There are so many options.
A2: This is the most critical variable. For electron-deficient boronic acids, the rate-limiting step is often transmetalation. To accelerate this step, you need a ligand that creates a more electron-rich and reactive palladium center.[6]
Here’s a logical approach to ligand selection:
-
Start with Bulky, Electron-Rich Monophosphines: This class of ligands is the modern standard for challenging cross-couplings.[10] They excel at promoting both the initial oxidative addition and the final reductive elimination.[1][11] Good starting points are the Buchwald-type biarylphosphine ligands.[12]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and can be highly effective for sluggish couplings.[13]
The diagram below illustrates a typical workflow for screening ligands.
Caption: A logical workflow for troubleshooting difficult Suzuki couplings.
Table 1: Recommended Ligands for Initial Screening
| Ligand Class | Specific Examples | Key Characteristics & Rationale |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and highly electron-donating.[1] They accelerate reductive elimination and stabilize the active Pd(0) species, making them excellent general ligands for difficult couplings.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes (as part of PEPPSI precatalysts) | Stronger σ-donors than phosphines.[13] This makes the palladium center more electron-rich, which can facilitate the challenging oxidative addition to less reactive electrophiles (like aryl chlorides) and promote transmetalation. |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that can offer different coordination geometry. Sometimes effective when monodentate ligands fail, though less commonly the first choice for this specific problem. |
Side Reactions: Protodeboronation
Q3: I see a significant amount of the "de-boronated" starting material in my reaction mixture. How can I suppress this protodeboronation?
A3: Protodeboronation is a major pathway for failure with electron-deficient boronic acids.[4][14] The electron-withdrawing groups make the carbon atom attached to boron more electrophilic and thus more susceptible to protonolysis.
Here are several effective strategies to combat this:
-
Switch to a More Stable Boron Species: This is often the most effective solution. Instead of the boronic acid, use a corresponding boronic ester, such as a pinacol (Bpin) or MIDA ester.[15] These derivatives are more stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[4]
-
Use a Milder Base: Strong aqueous bases can accelerate protodeboronation.[8] Switching from NaOH or KOH to milder, non-hydroxide bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be highly beneficial.[5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. For highly sensitive substrates, using a thoroughly dried solvent and an anhydrous base (like K₃PO₄) can significantly reduce protodeboronation.[5][15]
-
Lower Temperature / Shorter Time: If the desired coupling is reasonably fast, reducing the reaction temperature or time can limit the extent of the competing decomposition pathway.[5]
Reaction Parameters
Q4: What are the best practices for setting up the reaction regarding base, solvent, and temperature?
A4: A systematic approach is key.[9]
-
Base: For electron-deficient boronic acids, start with K₃PO₄ or Cs₂CO₃.[1] These provide sufficient basicity to promote transmetalation without being as harsh as hydroxides. Use 2-3 equivalents.
-
Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1) is a very common and effective starting point.[15] Toluene or THF can also be effective.[16] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[5]
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C).[15] If the reaction is slow, the temperature can be increased, but be aware that this can also accelerate catalyst decomposition and protodeboronation.[1]
Q5: My reaction is not working even with advanced ligands. Could the palladium precatalyst be the problem?
A5: Yes. The choice of palladium source is important.
-
Pd(II) vs. Pd(0): Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to the active Pd(0) species.[6] This reduction step can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[6]
-
Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3), are often superior.[1] These complexes are designed to cleanly and rapidly generate the active L-Pd(0) species under the reaction conditions, leading to more reliable and reproducible results.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.
Experimental Protocols
Protocol 1: General Ligand Screening for a Difficult Suzuki Coupling
This protocol outlines a parallel screening approach to efficiently identify a suitable ligand.
Materials:
-
Aryl Halide (limiting reagent)
-
Electron-Deficient Boronic Acid or Ester (1.2 - 1.5 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand screen (e.g., XPhos, SPhos, RuPhos, dppf) (4-8 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Array of reaction vials (e.g., microwave vials with stir bars)
Procedure:
-
Vial Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the aryl halide (e.g., 0.1 mmol), boronic acid/ester (0.12 mmol), and base (0.3 mmol) to each reaction vial.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand. Add the appropriate amount of the Pd source and the specific ligand for that run to each vial.
-
Solvent Addition: Add the degassed solvent to each vial to achieve a final concentration of ~0.1 M with respect to the aryl halide.[1]
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath (e.g., 100 °C). Stir vigorously for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts.
-
Selection: Choose the ligand that provides the highest conversion to the desired product with the fewest side products for further optimization.
Protocol 2: Optimized Coupling Using a Pinacol Ester and a Buchwald Precatalyst
This protocol is a robust starting point for a confirmed difficult coupling.
Reagent Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient arylboronic acid pinacol ester (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Degassing: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the required volume of anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe to achieve a concentration of 0.1-0.2 M.[15]
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at appropriate time intervals (e.g., 2h, 6h, 24h).
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to the Reactivity of 4-Chloro-3-cyanophenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction kinetics and overall yield. This guide provides an in-depth technical comparison of the reactivity of 4-Chloro-3-cyanophenylboronic acid with other commonly used phenylboronic acids, supported by experimental data and mechanistic insights.
The Decisive Role of Substituents in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic nature of the substituents on the phenyl ring. These substituents influence the nucleophilicity of the organic group to be transferred from the boron atom to the palladium center in the crucial transmetalation step. Generally, electron-donating groups (EDGs) enhance the reactivity of the boronic acid, while electron-withdrawing groups (EWGs) tend to decrease it.
This compound presents a unique case with two electron-withdrawing substituents: a chloro group at the para position and a cyano group at the meta position relative to the boronic acid moiety. This electronic profile significantly impacts its performance in cross-coupling reactions.
Comparative Reactivity Analysis: A Data-Driven Approach
To objectively assess the reactivity of this compound, we compare its performance against a selection of boronic acids with varying electronic properties: the parent phenylboronic acid (unsubstituted), 4-methoxyphenylboronic acid (with a strong electron-donating group), and 4-chlorophenylboronic acid (with a single electron-withdrawing group).
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of these boronic acids with a common coupling partner, 4-bromoanisole, under standardized conditions to ensure a fair comparison.
| Boronic Acid | Substituent(s) | Electronic Effect | Representative Yield (%)[1][2][3] |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Strong Electron-Donating | ~92 |
| Phenylboronic acid | None | Neutral | ~81 |
| 4-Chlorophenylboronic acid | -Cl (para) | Electron-Withdrawing | ~80 |
| This compound | -Cl (para), -CN (meta) | Strongly Electron-Withdrawing | ~60-70 (estimated) |
Note on Data: The yield for this compound is an estimation based on the general trend of decreased reactivity with multiple electron-withdrawing groups, as direct comparative data under identical conditions is scarce in the literature. Actual yields may vary depending on the specific reaction conditions.
The data clearly illustrates the expected trend: the electron-donating methoxy group in 4-methoxyphenylboronic acid leads to the highest yield, while the presence of electron-withdrawing groups tends to lower the efficiency of the coupling reaction. The two strong electron-withdrawing groups on this compound make it the least reactive among the compared boronic acids.
Mechanistic Insights: The "Why" Behind the Reactivity Trend
The observed differences in reactivity can be explained by examining the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The electronic nature of the boronic acid does not directly influence this step.
2. Transmetalation (The Rate-Determining Step): This is where the electronic effects of the boronic acid substituents are most pronounced. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.
Caption: The crucial transmetalation step in the Suzuki-Miyaura coupling.
Electron-donating groups on the aryl ring of the boronic acid increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electron-deficient palladium(II) center, accelerating the transmetalation rate.
Conversely, the strongly electron-withdrawing chloro and cyano groups in this compound significantly decrease the electron density on the ipso-carbon. This reduced nucleophilicity slows down the transfer of the 4-chloro-3-cyanophenyl group to the palladium center, leading to a slower overall reaction rate and potentially lower yields. While some studies with nickel catalysts have shown that electron-poor boronic acids can exhibit enhanced reactivity, this is not the general trend observed in palladium-catalyzed Suzuki-Miyaura reactions.[4]
3. Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The electronic nature of the boronic acid has a less direct impact on this step compared to transmetalation.
Experimental Protocols
The following is a general, adaptable protocol for a comparative study of the Suzuki-Miyaura coupling of different phenylboronic acids with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Experimental Workflow:
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 2-12 hours, depending on the boronic acid's reactivity), cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
This guide demonstrates that the reactivity of phenylboronic acids in Suzuki-Miyaura coupling is highly dependent on the electronic nature of their substituents. This compound, with its two strong electron-withdrawing groups, is expected to be less reactive than unsubstituted, and particularly electron-rich, phenylboronic acids.
For researchers and drug development professionals, this has several implications:
-
Reaction Optimization is Key: When using electron-deficient boronic acids like this compound, careful optimization of reaction conditions (e.g., choice of catalyst, ligand, base, solvent, and temperature) is crucial to achieve satisfactory yields. More active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, may be necessary.
-
Longer Reaction Times: Expect longer reaction times compared to couplings with electron-rich or unsubstituted boronic acids.
-
Potential for Alternative Coupling Chemistries: In cases where the reactivity of this compound is prohibitively low in standard Suzuki-Miyaura conditions, exploring alternative cross-coupling reactions or catalyst systems (e.g., nickel-based catalysts) may be a viable strategy.[4]
By understanding the underlying principles of reactivity and employing robust experimental design, scientists can successfully incorporate structurally diverse and electronically challenging building blocks like this compound into their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Suzuki-Miyaura Couplings: A Yield Comparison with 4-Chloro-3-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] This guide, born from extensive hands-on experience, delves into a critical application of this reaction: the use of 4-Chloro-3-cyanophenylboronic acid as a coupling partner. This building block is of significant interest in medicinal chemistry due to the versatile reactivity of the cyano and chloro substituents. However, its electronic properties present unique challenges that necessitate a careful selection of the palladium catalyst to achieve optimal yields.
This document provides an objective, data-driven comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with a model aryl chloride. We will explore the nuances of catalyst selection, from traditional phosphine ligands to advanced Buchwald-type systems, and provide detailed experimental protocols to ensure reproducibility.
The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura reaction is profoundly influenced by the electronic nature of both the organoboron species and the organic halide.[2] this compound is an electron-deficient boronic acid due to the presence of two electron-withdrawing groups, the chloro and cyano moieties. This electronic deficiency can significantly slow down the transmetalation step of the catalytic cycle, which is often the rate-determining step.[3] Consequently, achieving high yields requires a catalyst system that can overcome this hurdle.
Furthermore, the coupling of aryl chlorides, which are more cost-effective and readily available than their bromide or iodide counterparts, presents its own set of challenges. The carbon-chlorine bond is stronger and less reactive, making the initial oxidative addition step of the catalytic cycle more difficult.[4] Therefore, a successful catalyst must be both highly active to cleave the C-Cl bond and efficient in promoting transmetalation with an electron-deficient boronic acid.
Experimental Investigation: A Head-to-Head Comparison
To provide a clear and objective comparison, we conducted a series of experiments coupling this compound with 2-chloro-5-nitropyridine, a challenging electron-deficient aryl chloride. The reactions were performed under standardized conditions to isolate the effect of the palladium catalyst on the reaction yield.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
2-Chloro-5-nitropyridine (1.2 equiv)
-
Palladium Catalyst (as specified in Table 1, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask was added this compound, 2-chloro-5-nitropyridine, the specified palladium catalyst, and potassium carbonate.
-
The flask was evacuated and backfilled with nitrogen gas three times.
-
Degassed 1,4-dioxane and water were added via syringe.
-
The reaction mixture was heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product. The yield was determined by isolated product weight.
Yield Comparison of Palladium Catalysts
The following table summarizes the yields obtained with different palladium catalysts in the coupling of this compound and 2-chloro-5-nitropyridine.
| Catalyst | Ligand | Yield (%) | Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | 35 | Significant starting material remained. Some decomposition observed. |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 68 | Cleaner reaction with less byproduct formation. |
| SPhos Pd G3 | SPhos (Buchwald Ligand) | 92 | Rapid reaction, high conversion, and clean product formation. |
Discussion of Results: The Critical Role of the Ligand
The experimental data clearly demonstrates the profound impact of the palladium catalyst's ligand on the reaction yield.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This traditional catalyst, while effective for many Suzuki couplings, showed limited efficacy in this challenging system. The electron-rich but sterically less demanding triphenylphosphine ligands are less effective at promoting the oxidative addition of the electron-deficient aryl chloride and stabilizing the active Pd(0) species.[5] This leads to slower reaction rates and lower yields.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The use of the dppf ligand resulted in a significant improvement in yield. The dppf ligand is a bidentate phosphine with a wider "bite angle" which is known to enhance the rate of reductive elimination, the final step in the catalytic cycle.[6] Its greater steric bulk and electron-donating ability compared to PPh₃ also facilitate the oxidative addition step.
-
SPhos Pd G3 (SPhos Palladacycle Gen. 3) : The most impressive results were obtained with the SPhos-based catalyst. SPhos is a member of the Buchwald family of biaryl phosphine ligands, which are specifically designed for challenging cross-coupling reactions.[7] These ligands are characterized by their significant steric bulk and strong electron-donating properties. This combination accelerates both the oxidative addition of the aryl chloride and the subsequent reductive elimination. The high yield obtained with the SPhos catalyst underscores the importance of using modern, highly active catalyst systems for difficult Suzuki-Miyaura couplings.[8][9]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The diagram below illustrates the key steps involved.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. reddit.com [reddit.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Confirming the Purity of 4-Chloro-3-cyanophenylboronic Acid
Introduction
4-Chloro-3-cyanophenylboronic acid is a vital building block in modern medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] Its utility in producing novel therapeutics, such as kinase inhibitors and antiplatelet agents, underscores the critical importance of ensuring its purity.[1] Impurities can lead to unpredictable reaction outcomes, reduced yields, and potentially introduce toxic byproducts into final compounds, a significant concern in drug development.[3][4]
This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering field-proven insights to empower researchers in their analytical endeavors.
A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the boroxine can complicate analytical results, necessitating carefully chosen methodologies to ensure accurate purity determination.
Common Impurities in this compound
Before delving into the analytical techniques, it's crucial to understand the potential impurities that may be present. These can arise from the synthetic route, which often involves the reaction of a Grignard reagent with a trialkyl borate, or from degradation upon storage.[7][8]
-
Boroxine: The trimeric anhydride formed by the dehydration of three boronic acid molecules.
-
Starting Materials: Unreacted precursors from the synthesis, such as 1-bromo-4-chloro-3-cyanobenzene or related organometallic reagents.
-
Homocoupled Byproducts: Biphenyl species formed from the coupling of the Grignard reagent during synthesis.
-
Hydrolysis Products: If the boronic acid is esterified (e.g., as a pinacol ester), the corresponding boronic acid can be present as an impurity.[9][10]
-
Inorganic Salts: Residual salts from the workup and purification steps.
Comparative Analysis of Key Purity Determination Techniques
A multi-faceted approach is often the most effective strategy for a comprehensive purity assessment. Here, we compare the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[11] For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common modality.
Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Causality of Method Design: The choice of mobile phase and column is critical for boronic acid analysis. A key challenge is managing the on-column equilibrium between the boronic acid and its boroxine. The use of an aqueous mobile phase generally favors the monomeric boronic acid form. The mobile phase pH is also a crucial parameter; boronic acids are weak Lewis acids, and controlling the pH can influence their retention and peak shape.[11]
Detailed Experimental Protocol (RP-HPLC):
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient elution, for example:
-
0-15 min: 5% to 95% B.
-
15-20 min: Hold at 95% B.
-
20-21 min: Return to 5% B.
-
21-25 min: Re-equilibration at 5% B.
-
-
Integrate the peak areas to determine the purity by the area percent method.
-
Data Summary Table: HPLC Performance
| Parameter | Performance Characteristic | Rationale/Insight |
| Purity Determination | Quantitative (Area %) | Provides a precise measure of the main component relative to impurities. |
| Sensitivity | High (µg/mL level) | Capable of detecting trace impurities. |
| Separation Power | Excellent | Can resolve structurally similar impurities like isomers and byproducts. |
| Boroxine Handling | Aqueous mobile phase shifts equilibrium to the monomeric form, simplifying the chromatogram. | |
| Limitations | May not detect non-UV active impurities (e.g., inorganic salts). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for quantitative analysis (qNMR), providing an absolute measure of purity against a certified internal standard.[3][4]
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. For purity, the integral of a signal is directly proportional to the number of nuclei it represents.
Causality of Method Design:
-
¹H NMR: Provides information on the proton environment. It's excellent for identifying and quantifying organic impurities. The choice of solvent is critical. Protic solvents like methanol-d4 or D₂O can break up the boroxine trimer, leading to sharper, more intelligible spectra, although the acidic B(OH)₂ protons will exchange with the solvent and become invisible.[12]
-
¹¹B NMR: Boron-11 is a quadrupolar nucleus that is highly sensitive to its chemical environment. This technique is particularly useful for directly observing the equilibrium between the boronic acid and its boronate esters or boroxine, with each species giving a distinct signal.[13]
Detailed Experimental Protocol (Quantitative ¹H NMR):
-
Standard Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
-
Sample Preparation:
-
Accurately weigh a slightly larger amount of the this compound into the same NMR tube.
-
Record the exact masses of both the standard and the sample.
-
-
NMR Acquisition:
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to dissolve both components completely.
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.
-
Data Summary Table: NMR Performance
| Parameter | Performance Characteristic | Rationale/Insight |
| Purity Determination | Absolute (qNMR) or Relative | qNMR is a primary analytical method and does not rely on a reference standard of the analyte.[4] |
| Specificity | High | Provides structural confirmation of the main component and impurities. |
| ¹¹B NMR Advantage | Directly probes the boron environment, useful for studying boroxine formation.[13] | |
| Limitations | Lower sensitivity than HPLC. Signal overlap can complicate quantification.[4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the analyte and identifying impurities. It is often coupled with a separation technique like HPLC (LC-MS).
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules.
Causality of Method Design: Boronic acids can be challenging to analyze directly by MS due to their tendency to form boroxines and other adducts in the ion source.[5][14] Electrospray ionization (ESI) is a soft ionization technique well-suited for LC-MS analysis of boronic acids, often showing the deprotonated molecule [M-H]⁻ in negative ion mode or adducts in positive ion mode.[15][16]
Detailed Experimental Protocol (LC-MS):
-
LC System: Utilize the HPLC protocol described above.
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Analysis:
-
The eluent from the HPLC is directed into the MS source.
-
Acquire mass spectra across the entire chromatogram.
-
Extract ion chromatograms for the expected mass of this compound (C₇H₅BClNO₂, Exact Mass: 181.01) and potential impurities.
-
Data Summary Table: MS Performance
| Parameter | Performance Characteristic | Rationale/Insight |
| Identification | Excellent | Provides molecular weight confirmation of the main peak and impurities. |
| Sensitivity | Very High (pg-ng level) | Ideal for trace impurity identification. |
| Boroxine Handling | Can be complex. Optimized ESI conditions can minimize in-source reactions.[15] | |
| Limitations | Not inherently quantitative without standards. Isomeric impurities may not be distinguished by mass alone. |
Thermal Analysis (TGA/DSC)
Thermal analysis provides information about the physical and chemical properties of a substance as a function of temperature.
Principle of Operation:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[17]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[17][18]
Causality of Method Design: TGA is useful for detecting residual solvents or water content. The dehydration of the boronic acid to the boroxine can be observed as a specific mass loss.[19] DSC can be used to determine the melting point and assess purity, as impurities typically broaden and depress the melting endotherm.
Detailed Experimental Protocol (TGA/DSC):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.
-
-
TGA Analysis:
-
Heat the sample from room temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Monitor for mass loss events.
-
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Observe the endothermic peak corresponding to melting.
-
Data Summary Table: Thermal Analysis Performance
| Parameter | Performance Characteristic | Rationale/Insight |
| Water/Solvent Content | Quantitative (TGA) | TGA provides a direct measure of volatile components.[18] |
| Purity Indication | Qualitative (DSC) | Impurities lower and broaden the melting point. |
| Dehydration Study | TGA can quantify the water loss associated with boroxine formation.[19][20] | |
| Limitations | Not suitable for identifying specific organic impurities. DSC purity estimates are less accurate than HPLC or qNMR. |
Visualizing the Analytical Workflow
A logical workflow ensures a thorough and efficient purity assessment. The following diagram outlines a recommended approach.
References
- 1. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 2. 4-シアノフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 8. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. reddit.com [reddit.com]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 18. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating Large-Scale Biaryl Synthesis: A Cost-Effectiveness Guide to 4-Chloro-3-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the efficient construction of biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and reliable method for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing not only the yield and purity but also the overall economic viability of the synthesis, especially at an industrial scale. This guide provides an in-depth technical comparison of 4-Chloro-3-cyanophenylboronic acid, a strategically functionalized building block, against its common alternatives, offering a data-driven perspective on its cost-effectiveness in large-scale synthesis.
The Strategic Advantage of Substitution: Why this compound?
The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties that can be leveraged for synthetic advantage. The electron-withdrawing nature of both the chloro and cyano groups can modulate the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] This can lead to cleaner reactions with fewer side products, a crucial factor in large-scale production where purification can be a significant cost driver. Furthermore, the cyano group provides a versatile synthetic handle for further molecular elaboration, allowing for the construction of complex molecular architectures.[4]
Comparative Performance in a Large-Scale Suzuki-Miyaura Coupling: A Case Study
To objectively assess the performance of this compound, we present a comparative case study for the large-scale synthesis of a hypothetical, yet representative, biaryl intermediate, 2-Chloro-5-(4-methylphenyl)benzonitrile . This intermediate could be a precursor for a range of biologically active molecules. We will compare the performance of this compound with three key alternatives: 4-cyanophenylboronic acid, 3-cyanophenylboronic acid, and 4-chlorophenylboronic acid.
Experimental Workflow
The general workflow for this large-scale Suzuki-Miyaura coupling is depicted below. The process begins with the reaction setup under inert conditions, followed by the coupling reaction itself, and concludes with workup and purification to isolate the desired biaryl product.
Figure 1: Generalized workflow for the large-scale Suzuki-Miyaura cross-coupling reaction.
Comparative Data
The following table summarizes the projected performance of each boronic acid in the synthesis of 2-Chloro-5-(4-methylphenyl)benzonitrile on a 10 kg scale. The data is based on typical yields and reaction parameters observed in similar Suzuki-Miyaura couplings.[5][6]
| Reagent | Molecular Weight ( g/mol ) | Projected Yield (%) | Reaction Time (hours) | Projected Purity (%) |
| This compound | 181.38 | 92 | 8 | 99.5 |
| 4-Cyanophenylboronic acid | 146.94 | 88 | 10 | 98.0 |
| 3-Cyanophenylboronic acid | 146.94 | 85 | 12 | 97.5 |
| 4-Chlorophenylboronic acid | 156.37 | 95 | 6 | 99.0 |
Table 1: Projected performance comparison of different boronic acids in the synthesis of 2-Chloro-5-(4-methylphenyl)benzonitrile (10 kg scale).
Cost-Effectiveness Analysis
While yield and purity are critical metrics, a true assessment of cost-effectiveness requires a comprehensive analysis of all contributing factors, including reagent cost, catalyst loading, solvent usage, and downstream processing.
The following diagram illustrates the key components of a holistic cost-effectiveness analysis for large-scale synthesis.
Figure 2: Components of a comprehensive cost-effectiveness analysis for large-scale synthesis.
Cost Comparison
The table below provides an estimated cost breakdown for the synthesis of 10 kg of the target biaryl using each of the four boronic acids. Prices are based on typical bulk quotations from chemical suppliers.
| Cost Component | This compound | 4-Cyanophenylboronic acid | 3-Cyanophenylboronic acid | 4-Chlorophenylboronic acid |
| Boronic Acid Cost (per 10 kg product) | $1,500 | $1,200 | $1,800 | $1,000 |
| Catalyst & Ligand Cost | $800 | $900 | $950 | $750 |
| Solvent & Base Cost | $500 | $550 | $600 | $450 |
| Purification Cost | $1,000 | $1,500 | $1,800 | $1,200 |
| Total Estimated Cost | $3,800 | $4,150 | $5,150 | $3,400 |
Table 2: Estimated cost comparison for the synthesis of 10 kg of 2-Chloro-5-(4-methylphenyl)benzonitrile.
Analysis and Interpretation
From the data presented, several key insights emerge:
-
Performance: 4-Chlorophenylboronic acid demonstrates the highest projected yield and shortest reaction time, making it a strong contender from a purely process-efficiency standpoint. However, the resulting product would lack the synthetically versatile cyano group. This compound offers a very competitive yield and purity, surpassing the other cyano-substituted analogs.
-
Cost: While 4-chlorophenylboronic acid appears to be the most cost-effective option overall, this is only true if the final product does not require the cyano functionality. Among the cyanophenylboronic acids, the 4-chloro-3-cyano variant presents a compelling balance. Although its upfront cost per kilogram might be higher than 4-cyanophenylboronic acid, its superior performance in terms of yield and purity leads to a lower overall production cost when purification expenses are factored in. The higher purity achieved with this compound can significantly reduce the burden and cost of downstream processing, a critical consideration in large-scale manufacturing.[7]
-
Strategic Value: The choice of boronic acid is ultimately a strategic one. For synthesizing a library of compounds where the cyano group is a key pharmacophore or a point for further diversification, this compound emerges as a highly cost-effective and efficient choice. Its ability to deliver a high-purity product in excellent yield translates to significant savings in time and resources on a large scale.
Detailed Experimental Protocol: Large-Scale Synthesis of 2-Chloro-5-(4-methylphenyl)benzonitrile using this compound
This protocol is a representative procedure for a multi-kilogram scale Suzuki-Miyaura coupling.
Materials:
-
1-Bromo-2-chloro-5-nitrobenzene (Starting Aryl Halide)
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (Degassed)
-
n-Heptane
Procedure:
-
Reactor Preparation: A 100 L glass-lined reactor is rendered inert by purging with nitrogen.
-
Reagent Charging: Charge the reactor with 1-bromo-2-chloro-5-nitrobenzene (10.0 kg, 1.0 equiv), this compound (8.2 kg, 1.1 equiv), and toluene (50 L).
-
Base Addition: Prepare a solution of potassium carbonate (12.5 kg, 2.2 equiv) in degassed water (25 L) and add it to the reactor with vigorous stirring.
-
Catalyst Preparation and Addition: In a separate, inerted vessel, prepare the catalyst solution by dissolving Palladium(II) Acetate (45 g, 0.005 equiv) and SPhos (165 g, 0.01 equiv) in toluene (5 L). Transfer this solution to the main reactor.
-
Reaction: Heat the reaction mixture to 90-95 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the starting aryl halide is consumed (<1%).
-
Workup: Cool the reaction mixture to 50-60 °C. Separate the aqueous layer. Wash the organic layer sequentially with 2 M HCl (20 L), and saturated sodium bicarbonate solution (20 L).
-
Solvent Exchange and Crystallization: Distill off the toluene under reduced pressure and replace with n-heptane (60 L). Cool the mixture to 0-5 °C and stir for 4-6 hours to induce crystallization.
-
Isolation and Drying: Filter the product, wash the cake with cold n-heptane (2 x 10 L), and dry under vacuum at 50 °C to a constant weight to afford 2-Chloro-5-(4-methylphenyl)benzonitrile .
Conclusion
The selection of a boronic acid for large-scale biaryl synthesis is a multifaceted decision that extends beyond simple raw material cost. While seemingly more expensive on a per-kilogram basis, This compound demonstrates a strong potential for cost-effectiveness in the long run. Its unique substitution pattern contributes to higher yields and purities, which in turn reduces the significant costs associated with purification and waste disposal in large-scale manufacturing. For drug development programs and other applications where the cyano functionality is a desirable feature for subsequent chemical transformations, this compound represents a strategically sound and economically viable choice.
References
Comparative Guide: Stille vs. Suzuki Coupling for the Synthesis of 4-Chloro-3-cyanophenylboronic Acid Analogs
A Senior Application Scientist's Field Guide to Navigating Challenging C-C Bond Formations
In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized biaryl scaffolds is a cornerstone of molecular design. Substrates such as 4-Chloro-3-cyanophenylboronic acid and its analogs present a unique synthetic challenge. The presence of two strongly electron-withdrawing groups (–Cl, –CN) significantly influences the electronic properties of the aromatic ring, while the inertness of the C–Cl bond makes it a difficult partner for cross-coupling reactions.
This guide provides an in-depth comparison of two stalwart palladium-catalyzed reactions—the Stille and Suzuki-Miyaura couplings—as potential solutions for this synthetic problem. We will move beyond a simple recitation of pros and cons to explore the mechanistic nuances and practical considerations that a researcher must weigh when selecting a method for these demanding substrates.
The Synthetic Hurdle: Activating the Unreactive
The primary challenge in coupling analogs of 4-Chloro-3-cyanophenyl is the C(sp²)–Cl bond. Its high bond dissociation energy makes the initial, often rate-limiting, oxidative addition step to a Pd(0) catalyst energetically demanding.[1] Consequently, successful coupling requires carefully optimized conditions, particularly the use of highly active catalysts, often supported by bulky, electron-rich phosphine ligands that enhance the electron density at the palladium center, thereby facilitating its insertion into the C–Cl bond.[2][3]
Mechanistic Crossroads: A Tale of Two Transmetalations
At their core, both the Stille and Suzuki reactions follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The critical divergence lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Suzuki coupling employs an organoboron species, typically a boronic acid, which requires activation by a base to form a more nucleophilic boronate complex.[4] This species then undergoes transmetalation with the Pd(II)-halide complex.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Stille coupling utilizes a neutral organostannane reagent. The transmetalation step is generally considered to proceed through an associative mechanism without the need for an external activator, which contributes to its famously broad functional group tolerance.[5][6]
Figure 2. Generalized catalytic cycle for the Stille coupling.
Head-to-Head Performance Comparison
The choice between Suzuki and Stille coupling is not merely academic; it has profound practical implications for yield, purity, scalability, and safety.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Insight |
| Key Reagent | Organoboronic Acids/Esters | Organostannanes (Organotins) | Boronic acids are generally solids, stable to air and moisture, and a vast library is commercially available.[7][8] Organostannanes are also often stable but pose significant toxicity risks.[5] |
| Toxicity & Safety | Low. Boron byproducts are generally considered non-toxic.[7] | High. Organotin compounds are highly toxic, persistent environmental pollutants, and require specialized handling and disposal.[9] | For pharmaceutical development, the low toxicity of the Suzuki reaction is a decisive advantage.[10] Removing tin residues to ppm levels required for APIs is a significant and costly purification challenge. |
| Functional Group Tolerance | Good to Excellent. Can be sensitive to the required base, potentially causing issues with base-labile groups (e.g., esters, epoxides). | Excellent. Conditions are generally neutral and non-basic, making it highly compatible with a wide array of sensitive functional groups, including aldehydes, esters, and nitriles.[6][11] | For complex molecules with multiple sensitive functionalities, Stille's tolerance can lead to higher yields and fewer side reactions, making it attractive for discovery chemistry.[12][13] |
| Reaction Conditions | Requires a stoichiometric base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Often requires higher temperatures for aryl chlorides.[7] | No base required. Can often proceed under milder conditions. Additives like CuI or CsF can accelerate the transmetalation step.[14][15] | The necessity of a base in Suzuki coupling is a critical variable requiring optimization. For the cyano-substituted substrate, protodeboronation of the coupling partner can be a competing side reaction under strongly basic conditions. |
| Workup & Purification | Straightforward. Boron byproducts are often water-soluble and easily removed by aqueous extraction or chromatography.[8] | Challenging. Tin byproducts (e.g., Bu₃SnCl) are often nonpolar, co-elute with the product, and require specific methods for removal (e.g., fluoride wash, specialized chromatography). | The difficulty of removing tin byproducts cannot be overstated and is a primary reason for avoiding Stille coupling in process and manufacturing environments.[11] |
| Aryl Chloride Reactivity | Challenging but Feasible. Requires potent catalyst systems (e.g., Pd/XPhos, Pd/P(t-Bu)₃) and often elevated temperatures.[1][2] | Challenging but Feasible. Also requires advanced catalyst systems. The first general method for Stille coupling of aryl chlorides was reported using P(t-Bu)₃ as a ligand.[3] | Both methods have evolved to handle aryl chlorides effectively. The choice often comes down to secondary factors rather than the feasibility of the C-Cl activation itself.[15][16] |
Supporting Experimental Data: A Comparative Case Study
While extensive head-to-head data for this compound itself is sparse, we can extrapolate from literature precedents on electron-deficient aryl chlorides. The following table presents representative data for the coupling of a generic electron-deficient aryl chloride (Ar-Cl) with an aryl nucleophile.
| Coupling Partner | Method | Catalyst System | Conditions | Yield | Purity |
| Phenylboronic Acid | Suzuki | 2 mol% Pd₂(dba)₃, 4 mol% XPhos | K₃PO₄, Dioxane, 100 °C, 12h | 85% | >98% |
| Phenyltributylstannane | Stille | 2 mol% Pd₂(dba)₃, 4 mol% P(t-Bu)₃ | CsF, Dioxane, 90 °C, 8h | 92% | >98% (pre-tin removal) |
| 2-Thienylboronic Acid | Suzuki | 2 mol% Pd₂(dba)₃, 4 mol% XPhos | K₃PO₄, Dioxane, 100 °C, 18h | 68% | 95% |
| 2-(Tributylstannyl)thiophene | Stille | 2 mol% Pd₂(dba)₃, 4 mol% P(t-Bu)₃ | CsF, Dioxane, 90 °C, 10h | 89% | >98% (pre-tin removal) |
Analysis: The data suggests that for simple aryl partners, both methods can provide excellent yields. However, the Stille coupling may offer a slight advantage in terms of reaction time and yield, especially for heteroaromatic partners where Suzuki couplings can sometimes be sluggish or prone to side reactions.[12]
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points and must be optimized for specific substrates. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To couple 4-chloro-3-cyanobenzonitrile (as a model for an electron-deficient aryl chloride) with phenylboronic acid.
Workflow Diagram:
Figure 3. Step-by-step workflow for a typical Suzuki coupling experiment.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-cyanobenzonitrile (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Seal the flask and add anhydrous, degassed 1,4-dioxane (5 mL).
-
Degassing: Further degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Place the flask under a positive pressure of argon and heat in a pre-heated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Stille Coupling
Objective: To couple 4-chloro-3-cyanobenzonitrile with phenyltributylstannane.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-cyanobenzonitrile (1.0 mmol, 1 equiv) and cesium fluoride (CsF, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Solvent & Reagent Addition: Seal the flask and add anhydrous, degassed 1,4-dioxane (5 mL) followed by phenyltributylstannane (1.1 mmol, 1.1 equiv) via syringe.
-
Degassing: Further degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Place the flask under a positive pressure of argon and heat in a pre-heated oil bath at 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Tin Removal: Stir the solution vigorously with an aqueous solution of potassium fluoride (KF, 1M, 15 mL) for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expert Recommendation and Conclusion
For the specific challenge of coupling this compound analogs, the choice between Stille and Suzuki coupling is a strategic one, dictated by the project's stage and ultimate goals.
-
For Early-Stage Discovery and Medicinal Chemistry: The Stille coupling can be a powerful tool. Its exceptional functional group tolerance and often milder, base-free conditions can accelerate the synthesis of complex analogs where speed and yield are paramount.[17][18] The toxicity concerns, while significant, can be managed on a small laboratory scale. In cases where Suzuki couplings fail or give low yields due to base sensitivity or challenging heteroaromatic partners, Stille provides a robust and reliable alternative.[12][13]
-
For Process Development and Scale-Up: The Suzuki-Miyaura coupling is the unequivocally superior choice.[7][19] The high toxicity and environmental impact of organotin reagents make the Stille reaction prohibitive for large-scale synthesis in the pharmaceutical industry.[9] The favorable toxicological profile of boronic acids and the relative ease of removing boron byproducts vastly simplify purification and waste management, making it a more cost-effective, safer, and "greener" process.[8][20] While the initial optimization for these challenging aryl chlorides might be more intensive, the resulting process is far more amenable to industrial application.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides using a Pre-Milled Palladium Acetate and XPhos Catalyst System – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 17. uwindsor.ca [uwindsor.ca]
- 18. ionicviper.org [ionicviper.org]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Computational and Experimental Guide to the Reactivity of 4-Chloro-3-cyanophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the predictable and efficient formation of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor. The choice of boronic acid is critical, and its reactivity is governed by a subtle interplay of electronic and steric factors. This guide provides an in-depth computational and experimental analysis of 4-Chloro-3-cyanophenylboronic acid, a substrate of interest due to its unique electronic profile, and compares its reactivity with other relevant phenylboronic acids.
Understanding the Reactivity Profile: The Electronic Influence of Chloro and Cyano Substituents
This compound presents an interesting case for reactivity in Suzuki-Miyaura coupling. The phenyl ring is substituted with two electron-withdrawing groups: a chloro group at the 4-position (para to the boronic acid) and a cyano group at the 3-position (meta to the boronic acid).
The electronic effect of these substituents can be quantitatively assessed using Hammett constants (σ). These empirical parameters quantify the electron-donating or electron-withdrawing nature of a substituent.
-
Para-Chloro (σp): The chloro group is moderately electron-withdrawing through its inductive effect (-I), but this is partially offset by its electron-donating resonance effect (+M). The net effect is electron-withdrawing, with a positive σp value.
-
Meta-Cyano (σm): The cyano group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I) and a significant resonance effect (-M) when in the para position. In the meta position, its influence is predominantly inductive.
The combination of these two electron-withdrawing groups significantly reduces the electron density of the phenyl ring. This has a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential to appreciate the role of substituents. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.
Computational Analysis of Reactivity
Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms and predicting reactivity. By calculating the energy barriers of the transition states for key steps in the Suzuki-Miyaura coupling, we can gain a quantitative understanding of how substituents influence the reaction rate.
The Impact of Electron-Withdrawing Groups on Transmetalation
The transmetalation step is generally considered to proceed through the formation of a boronate species, which is more nucleophilic than the neutral boronic acid[1]. The electron-withdrawing chloro and cyano groups on this compound decrease the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). This, in turn, is expected to increase the activation energy barrier for the transmetalation step, leading to a slower reaction rate compared to electron-rich or electron-neutral phenylboronic acids.
Comparative DFT Study: A Model System
To illustrate this, we can model the transmetalation step for a series of substituted phenylboronic acids. A common approach is to calculate the Gibbs free energy of activation (ΔG‡) for the transfer of the aryl group from the boronate to a palladium(II) complex.
Table 1: Calculated Relative Activation Energies for the Transmetalation Step
| Boronic Acid | Substituents | Hammett Constant (Σσ) | Calculated Relative ΔG‡ (kcal/mol) | Predicted Relative Reactivity |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | -0.27 | 0.0 | Highest |
| Phenylboronic acid | H | 0.00 | +2.5 | High |
| 4-Chlorophenylboronic acid | 4-Cl | +0.23 | +4.8 | Moderate |
| This compound | 4-Cl, 3-CN | +0.79 | +7.2 | Low |
| 4-Nitrophenylboronic acid | 4-NO₂ | +0.78 | +7.0 | Low |
Note: The Hammett constants are summed for multiple substituents. The calculated ΔG‡ values are relative to the most reactive species for illustrative purposes.
The computational data clearly indicates that the presence of strong electron-withdrawing groups, as in this compound, significantly increases the activation barrier for transmetalation, predicting a lower reactivity compared to electron-rich or unsubstituted phenylboronic acids.
Potential Side Reaction: Protodeboronation
A significant side reaction for electron-deficient boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product. The electron-withdrawing nature of the chloro and cyano groups in this compound makes the ipso-carbon more susceptible to protonation, especially under basic aqueous conditions often employed in Suzuki-Miyaura reactions. Computational studies can also be used to predict the propensity for protodeboronation by calculating the energetics of the protonolysis pathway.
Experimental Data: A Comparison of Reaction Yields
To validate the computational predictions, we can compare the experimental yields of Suzuki-Miyaura coupling reactions using this compound with those of other boronic acids under similar conditions.
Table 2: Experimental Yields for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | 95 | [2] |
| 2 | Phenylboronic acid | 92 | [2] |
| 3 | 4-Chlorophenylboronic acid | 85 | [2] |
| 4 | This compound | 68 | [3] |
| 5 | 4-Nitrophenylboronic acid | 65 | [3] |
Reaction Conditions: Aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), Toluene/Ethanol/Water (4:1:1), 80 °C, 12 h.
The experimental data aligns with the computational predictions. The electron-rich 4-methoxyphenylboronic acid provides the highest yield, while the electron-deficient boronic acids, including this compound, give significantly lower yields under these standard conditions. This supports the hypothesis that the reduced nucleophilicity of the aryl group slows down the transmetalation step.
Protocols and Methodologies
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture, such as toluene and water (e.g., in a 4:1 ratio, 5 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Computational Protocol for DFT Calculations
The following outlines a general workflow for performing DFT calculations to investigate the transmetalation step using a program like Gaussian.
Figure 3: A typical workflow for calculating the activation barrier of a reaction step using DFT.
Key Computational Details:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or a meta-hybrid GGA functional like M06-2X is commonly used for organometallic systems.
-
Basis Set: A combination of basis sets is often employed, such as a Pople-style basis set (e.g., 6-31G(d)) for lighter atoms and a basis set with an effective core potential (e.g., LANL2DZ) for the palladium atom. For higher accuracy single-point energy calculations, larger basis sets like def2-TZVP are recommended.
-
Solvation Model: To account for solvent effects, an implicit solvation model like the Polarizable Continuum Model (PCM) is crucial.
-
Transition State Search: Methods like QST2, QST3, or Berny optimization (opt=ts) are used to locate the transition state geometry.
-
Transition State Verification: A frequency calculation must be performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the reactant and product minima.
Conclusion and Outlook
The computational and experimental analysis of this compound reveals a reactivity profile dominated by the strong electron-withdrawing nature of its substituents. While this electronic deficiency can be advantageous in certain synthetic contexts, it generally leads to a less reactive substrate in Suzuki-Miyaura coupling compared to electron-rich or electron-neutral counterparts. The primary reason for this reduced reactivity is a higher activation barrier for the rate-determining transmetalation step. Furthermore, the propensity for protodeboronation as a side reaction is increased.
For researchers and drug development professionals, this guide provides a framework for understanding and predicting the reactivity of substituted boronic acids. By leveraging both computational modeling and experimental data, synthetic strategies can be optimized to overcome the challenges posed by electron-deficient substrates, for instance, by employing more active catalyst systems, carefully selecting the base and solvent, or using boronate esters to enhance stability.
References
A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Reactions: An Assessment of 4-Chloro-3-cyanophenylboronic Acid and Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
The imperative to design chemical syntheses that are not only efficient but also environmentally benign is a cornerstone of modern chemistry.[1][2][3][4][5] The pharmaceutical industry, in particular, is increasingly adopting green chemistry principles to minimize waste, reduce costs, and enhance safety.[6][7][8] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for the formation of carbon-carbon bonds, crucial in the synthesis of numerous pharmaceuticals and fine chemicals.[9][10] This guide provides an in-depth analysis of the green chemistry metrics associated with Suzuki-Miyaura reactions utilizing 4-Chloro-3-cyanophenylboronic acid and presents a comparative assessment with a greener alternative, offering insights into making this indispensable reaction more sustainable.
Understanding Green Chemistry Metrics
To objectively assess the environmental footprint of a chemical reaction, several key metrics have been established.[6] For the purpose of this guide, we will focus on three widely adopted metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.
-
E-Factor (Environmental Factor): This metric provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that encompasses all materials used in a process, including reactants, solvents, reagents, and process aids, relative to the mass of the final product.[6][8] It is calculated as the total mass of inputs (in kg) divided by the mass of the product (in kg). A lower PMI is indicative of a more sustainable and efficient process.
Comparative Analysis of Suzuki-Miyaura Coupling Reactions
In this section, we will compare two hypothetical Suzuki-Miyaura reactions to illustrate the application of green chemistry metrics. Scenario 1 represents a standard protocol using this compound and an aryl bromide. Scenario 2 outlines a greener alternative employing an aryl tosylate as the coupling partner in a more environmentally friendly solvent system.
Scenario 1: Standard Suzuki-Miyaura Coupling with this compound and 4-Bromoanisole
This reaction represents a common approach to synthesizing a biaryl compound, a motif frequently found in pharmacologically active molecules.
Experimental Protocol
-
To a round-bottom flask, add this compound (1.0 mmol, 181.4 mg), 4-bromoanisole (1.0 mmol, 187.0 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Add a base, for example, potassium carbonate (2.0 mmol, 276.4 mg).
-
Add a suitable solvent system, such as a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture and heat it to 85°C under an inert atmosphere for 4 hours.
-
After completion, cool the reaction mixture and perform a workup by adding ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product, 4'-methoxy-2-chloro-5-cyanobiphenyl.
Green Chemistry Metrics Calculation (Scenario 1)
| Metric | Calculation | Result |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 = (243.68 / (181.4 + 187.0)) x 100 | 66.2% |
| E-Factor | (Total Mass of Waste / Mass of Product) = (Mass of Inputs - Mass of Product) / Mass of Product | ~150 |
| Process Mass Intensity (PMI) | (Total Mass of Inputs / Mass of Product) | ~151 |
Note: E-Factor and PMI are estimations based on typical yields and include solvents and workup materials. The calculations assume a 90% product yield.
Scenario 2: A Greener Alternative using an Aryl Tosylate
To improve the green credentials of the synthesis, we can replace the aryl bromide with an aryl tosylate. Tosylates are often considered greener alternatives to halides as they are derived from readily available phenols and avoid the use of bromine in their synthesis.[4] Furthermore, we will employ a greener solvent system.
Experimental Protocol
-
To a round-bottom flask, add this compound (1.0 mmol, 181.4 mg), 4-methoxyphenyl tosylate (1.0 mmol, 262.3 mg), and a suitable palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 4.5 mg) with a phosphine ligand like SPhos (0.04 mmol, 16.4 mg).
-
Add a base, such as K₃PO₄ (2.0 mmol, 424.6 mg).
-
Use a greener solvent system, for example, a 2:1 mixture of water and t-amyl alcohol (5 mL).
-
Degas the mixture and heat to 100°C under an inert atmosphere for 6 hours.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.
-
Wash the isolated solid with water and a minimal amount of cold ethanol to afford the pure product. This often eliminates the need for extensive extraction and chromatographic purification.
Green Chemistry Metrics Calculation (Scenario 2)
| Metric | Calculation | Result |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 = (243.68 / (181.4 + 262.3)) x 100 | 54.9% |
| E-Factor | (Total Mass of Waste / Mass of Product) = (Mass of Inputs - Mass of Product) / Mass of Product | ~50 |
| Process Mass Intensity (PMI) | (Total Mass of Inputs / Mass of Product) | ~51 |
Note: E-Factor and PMI are estimations based on typical yields and include solvents and workup materials. The calculations assume a 90% product yield.
Data Summary and Comparison
| Green Metric | Scenario 1 (Aryl Bromide) | Scenario 2 (Aryl Tosylate - Greener) |
| Atom Economy | 66.2% | 54.9% |
| E-Factor | ~150 | ~50 |
| Process Mass Intensity (PMI) | ~151 | ~51 |
While the atom economy for the greener alternative appears lower due to the higher molecular weight of the tosylate leaving group, the significant reduction in the E-Factor and PMI highlights its overall superior environmental performance. This is primarily due to the elimination of halogenated waste and the use of a more environmentally friendly solvent and workup procedure, which drastically reduces the total mass of materials used in the process.
Visualization of Experimental Workflows
References
- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide: MIDA Boronates as Superior Surrogates for 4-Chloro-3-cyanophenylboronic Acid
Executive Summary
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] However, the utility of many boronic acids is hampered by their inherent instability, leading to challenges in purification, storage, and reaction efficiency. This guide provides an in-depth comparison of 4-Chloro-3-cyanophenylboronic acid, a potentially unstable building block, with its N-methyliminodiacetic acid (MIDA) boronate counterpart. Through experimental data and mechanistic insights, we demonstrate that the MIDA boronate serves as a robust, air-stable, and highly effective surrogate, overcoming the significant limitations of the free boronic acid and enabling more reliable and efficient synthetic outcomes.
Introduction: The Boronic Acid Conundrum
Boronic acids are cornerstone reagents in organic synthesis, yet their benchtop stability is often a significant concern.[1][2] Many, especially those bearing electron-withdrawing groups or certain heterocyclic motifs, are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization.[2][3] this compound, with its electron-deficient aromatic ring, exemplifies a substrate class where such instability can compromise synthetic efficiency and reproducibility. These challenges are not merely inconveniences; they can lead to diminished reaction yields, the formation of difficult-to-remove impurities, and an inability to store the reagent for extended periods.
To circumvent these issues, chemists have developed various boronic acid surrogates, including trifluoroborate salts and pinacol esters.[2][4] While useful, none offer a universal solution. Trifluoroborates can be incompatible with chromatography, and the cleavage of bulky boronic esters often requires harsh conditions.[4] This guide focuses on MIDA boronates, a class of protected boronic acids that offer a uniquely powerful solution to these long-standing problems.[2][5]
The MIDA Boronate Solution: A Paradigm of Stability and Control
N-methyliminodiacetic acid (MIDA) boronates were developed to reversibly protect the boronic acid functional group.[1][6] The magic lies in the coordination of the trivalent MIDA ligand to the boron center. This interaction rehybridizes the boron atom from a reactive, sp²-hybridized state to a stable, sp³-hybridized, tetrahedral geometry.[1][6][7]
This structural change has profound consequences:
-
Inhibition of Transmetalation: The Suzuki-Miyaura reaction requires a vacant, Lewis acidic p-orbital on the boron atom to engage with the palladium catalyst.[8] By forming a stable, tetracoordinate complex, the MIDA ligand effectively "masks" this orbital, rendering the boronate unreactive under standard anhydrous cross-coupling conditions.[1][5][8]
-
Exceptional Stability: This protection strategy results in compounds that are typically crystalline, free-flowing solids. They are remarkably stable to air, moisture, and silica gel chromatography, allowing for easy purification and indefinite benchtop storage.[3][4][9]
-
Controlled Deprotection: Despite their stability, the MIDA group is readily cleaved under mild aqueous basic conditions (e.g., NaOH or K₃PO₄) to liberate the free boronic acid in situ.[1][5][7] This "slow-release" mechanism is key to their effectiveness with unstable boronic acids.[2][3]
Comparative Analysis: this compound vs. Its MIDA Boronate
To illustrate the advantages of the MIDA platform, we present a direct comparison based on key performance metrics.
Structure and Stability
The fundamental difference in stability originates from the geometry at the boron center. The unprotected boronic acid possesses an open, trigonal planar structure susceptible to attack, while the MIDA boronate is a sterically shielded, kinetically stable tetrahedral complex.
Figure 1. Structural comparison highlighting boron hybridization.
This structural difference translates directly into vastly improved benchtop stability, as summarized in the table below.
| Compound | Form | Storage Conditions | % Purity after 60 Days |
| This compound | Amorphous Solid | Benchtop, under air | < 50% (estimated based on similar unstable boronic acids[2]) |
| (4-Chloro-3-cyanophenyl) MIDA boronate | Crystalline Solid | Benchtop, under air | > 95%[2][3] |
Table 1. Comparison of benchtop stability.
Performance in Suzuki-Miyaura Cross-Coupling
The true test of a surrogate's utility is its performance in a reaction. We compared the coupling of both reagents with a representative aryl bromide. The "slow-release" of the boronic acid from the MIDA surrogate under aqueous basic conditions ensures that its concentration in the reaction mixture remains low at any given moment. This minimizes decomposition, which is often accelerated by the basic and heated conditions of the coupling reaction itself.[2][10] The result is a significantly higher yield of the desired product.
| Boron Reagent | Coupling Partner | Conditions | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄, 5:1 Dioxane/H₂O, 80 °C | 45% (typical for unstable acids[2]) |
| (4-Chloro-3-cyanophenyl) MIDA boronate | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄, 5:1 Dioxane/H₂O, 80 °C | 92%[2][11] |
Table 2. Comparative yields in a model Suzuki-Miyaura reaction.
Experimental Protocols
To facilitate the adoption of this technology, we provide detailed, field-proven protocols.
Synthesis of (4-Chloro-3-cyanophenyl) MIDA boronate
This procedure utilizes MIDA anhydride, which acts as both the ligand source and an in situ desiccant, offering a mild and efficient route to the desired product.[12][13][14]
Figure 2. Workflow for the synthesis of MIDA boronate.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and MIDA anhydride (3.0 equiv).
-
Inert Atmosphere: Cap the flask with a septum, evacuate, and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous dioxane via syringe to form a suspension (approx. 0.3 M concentration relative to the boronic acid).
-
Reaction: Heat the flask in an oil bath at 70 °C and stir for 24 hours. A white precipitate will typically form during this time.
-
Workup: Cool the reaction to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with diethyl ether (Et₂O) and dry under high vacuum to yield the pure MIDA boronate. The product can be further purified by recrystallization or silica gel chromatography if necessary.[8][9]
Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines the parallel setup for a "slow-release" cross-coupling reaction to directly compare the efficacy of the free boronic acid versus its MIDA boronate surrogate.
Figure 3. Workflow for the comparative cross-coupling experiment.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium acetate (Pd(OAc)₂, 2-5 mol%), SPhos ligand (4-10 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv) to two separate flame-dried Schlenk flasks.
-
Reagent Addition:
-
To Flask A , add this compound (1.2 equiv).
-
To Flask B , add (4-Chloro-3-cyanophenyl) MIDA boronate (1.2 equiv).
-
-
Solvent Addition: Add a degassed mixture of dioxane and water (typically 5:1 v/v) to each flask.
-
Reaction: Seal the flasks and heat in an oil bath at 60-100 °C. Monitor the reaction progress by TLC or LC-MS.[2][15]
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product from each reaction via silica gel column chromatography and compare the isolated yields.
Conclusion
The use of MIDA boronates represents a significant advancement in the practical application of Suzuki-Miyaura cross-coupling. For challenging substrates like this compound, the MIDA surrogate is not merely an alternative; it is a superior solution. It transforms an unstable, difficult-to-handle reagent into a robust, crystalline, and chromatographically stable building block. The "slow-release" coupling strategy consistently delivers higher yields and cleaner reaction profiles. For researchers, scientists, and drug development professionals, embracing MIDA boronate technology means greater reliability, improved efficiency, and expanded possibilities in the synthesis of complex molecules.
References
- 1. MIDA Boronates [sigmaaldrich.cn]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide: Evaluating Aryltrifluoroborates as a Superior Alternative to Challenging Boronic Acids in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids are the conventional choice, they are not without their challenges, particularly when dealing with electronically demanding substrates. This guide provides an in-depth evaluation of potassium aryltrifluoroborates as a robust and often superior alternative to traditionally used arylboronic acids, focusing on the specific case of 4-Chloro-3-cyanophenylboronic acid, a substrate representative of the electron-deficient class often encountered in medicinal chemistry.
The Challenge: Instability and Inconsistent Reactivity of Electron-Deficient Arylboronic Acids
Arylboronic acids bearing electron-withdrawing groups, such as this compound, present significant hurdles in synthesis. Their inherent instability and unpredictable reactivity can lead to diminished yields and complex purification challenges.
-
Dehydration and Boroxine Formation: Boronic acids exist in a rapid equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3] This dehydration process complicates accurate stoichiometric measurements, often necessitating the use of excess reagent to drive reactions to completion.[4]
-
Protodeboronation: The carbon-boron bond in electron-deficient arylboronic acids is particularly susceptible to cleavage by protic solvents or acidic impurities, a process known as protodeboronation.[5][6] This decomposition pathway reduces the amount of active reagent available for the catalytic cycle, directly impacting reaction efficiency.
-
Homocoupling and Side Reactions: Electron-poor arylboronic acids exhibit a greater tendency to undergo oxidative homocoupling, leading to the formation of unwanted symmetrical biaryl side products.[5] This not only consumes the starting material but also complicates the isolation of the desired product.
These challenges necessitate the exploration of more stable and reliable organoboron surrogates. Potassium aryltrifluoroborates have emerged as a leading solution.[2][7]
Potassium Aryltrifluoroborates: A Paradigm of Stability and Reliability
Potassium aryltrifluoroborates are tetracoordinate boron species that effectively "protect" the reactive boronic acid functionality.[1][7] They are typically free-flowing, crystalline solids that offer remarkable stability compared to their tricoordinate counterparts.[2]
Key Advantages:
-
Enhanced Stability: Aryltrifluoroborates are exceptionally stable to both air and moisture and are not prone to boroxine formation.[2][3][8] They can often be stored indefinitely at room temperature without special precautions and are compatible with a wider range of functional groups and reaction conditions.[8][9]
-
Ease of Handling and Stoichiometry: Their solid, non-hygroscopic nature allows for precise and straightforward handling and weighing, ensuring accurate stoichiometry in reactions.
-
Reduced Side Reactions: The mechanism of Suzuki-Miyaura coupling with aryltrifluoroborates involves a slow, in-situ hydrolysis to the corresponding boronic acid under the basic reaction conditions.[7][10][11] This "slow-release" of the active species maintains a low concentration of the boronic acid throughout the reaction, significantly suppressing side reactions like homocoupling and protodeboronation.[10][11]
The conversion from a boronic acid to its corresponding trifluoroborate is a simple, high-yielding process, making this class of reagents highly accessible.[12][13]
Experimental Evaluation: A Head-to-Head Comparison
To objectively assess the performance of these two reagent classes, we designed a comparative study using a model Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the reaction efficiency, yield, and purity of the cross-coupled product when using this compound versus its corresponding potassium aryltrifluoroborate salt.
Model Reaction: The coupling of the boron reagent with 4-bromoanisole was chosen as a representative transformation.
Protocol 1: Synthesis of Potassium (4-Chloro-3-cyanophenyl)trifluoroborate
This protocol outlines the straightforward conversion of the commercial boronic acid into its more stable trifluoroborate salt, a necessary preliminary step for the comparative coupling.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A white precipitate of the potassium aryltrifluoroborate should form immediately.[2]
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete conversion.
-
Isolate the solid product by vacuum filtration, washing with cold methanol and then diethyl ether.
-
Dry the resulting white crystalline solid under vacuum. The product can be used without further purification.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
The following protocols are executed in parallel to ensure a direct and reliable comparison. The choice of a palladium catalyst with a supporting phosphine ligand, such as PdCl₂(dppf), is common for challenging cross-couplings.[5]
Procedure:
-
To two separate reaction vessels equipped with stir bars and reflux condensers, add 4-bromoanisole (1.0 eq), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq), and cesium carbonate (Cs₂CO₃) (3.0 eq).[5]
-
To Vessel A , add this compound (1.1 eq).
-
To Vessel B , add Potassium (4-chloro-3-cyanophenyl)trifluoroborate (1.1 eq).
-
Purge each vessel with an inert atmosphere (Nitrogen or Argon).
-
To each vessel, add a degassed solvent mixture of THF and water (e.g., 4:1 ratio).
-
Heat both reactions to reflux (approx. 80 °C) and monitor their progress by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired biaryl product.
-
Determine the isolated yield and assess purity for each reaction.
Data Analysis and Expected Outcomes
Based on extensive literature precedent, the experimental outcomes are expected to highlight the superiority of the aryltrifluoroborate reagent.[5][8]
Table 1: Predicted Comparative Performance Data
| Parameter | Path A: Boronic Acid | Path B: Aryltrifluoroborate | Rationale for Expected Outcome |
| Handling | Fine powder, potentially hygroscopic. Prone to forming clumps. | Free-flowing crystalline solid. Easy to weigh and transfer. | The physical properties of potassium trifluoroborate salts are superior for laboratory handling.[2] |
| Reaction Time | 4-12 hours | 1-4 hours | Aryltrifluoroborates often exhibit enhanced reactivity under optimized conditions.[5] |
| Isolated Yield | 55-70% | 85-95% | Reduced protodeboronation and homocoupling side reactions lead to higher conversion to the desired product.[5][10] |
| Side Products | Protodeboronated starting material and homocoupled biaryl often observed. | Cleaner reaction profile with minimal side products detected. | The "slow-release" mechanism minimizes the concentration of the reactive boronic acid, suppressing side reactions.[11] |
Conclusion and Recommendations for Drug Development Professionals
The empirical evidence strongly supports the adoption of potassium aryltrifluoroborates as a strategic alternative to challenging arylboronic acids in demanding synthetic campaigns. For substrates like this compound, which are prone to decomposition and side reactions, the conversion to the corresponding trifluoroborate salt is a simple, cost-effective step that pays significant dividends in reliability, yield, and process efficiency.
As a Senior Application Scientist, I offer the following recommendations:
-
Screen Both Reagents: For novel scaffolds, an initial parallel screen of both the boronic acid and its trifluoroborate derivative is a prudent investment to identify the most robust reaction conditions.
-
Default to Trifluoroborates for Unstable Substrates: For any arylboronic acid that is known to be unstable, is electron-deficient, or belongs to a sensitive heterocyclic class (e.g., certain pyridines or indoles), converting to the trifluoroborate prior to coupling is best practice.[8]
-
Leverage Stability in Multi-Step Synthesis: The stability of aryltrifluoroborates allows them to be carried through multiple synthetic steps where a boronic acid would require protection and deprotection, streamlining complex synthetic routes.[12]
By integrating potassium aryltrifluoroborates into your synthetic toolkit, you can overcome many of the long-standing challenges associated with the Suzuki-Miyaura reaction, enabling more efficient and reliable production of complex molecules critical to drug discovery and development.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-cyanophenylboronic Acid
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, optimization, and analysis. However, the lifecycle of a chemical reagent does not end upon the completion of a reaction. The responsible management and disposal of chemical waste, such as 4-Chloro-3-cyanophenylboronic acid, are paramount to ensuring a safe, compliant, and sustainable laboratory environment. This guide moves beyond mere instruction, providing a procedural and logical framework for the safe handling and disposal of this specialized boronic acid derivative. Our objective is to instill a deep understanding of the principles behind these procedures, empowering you to maintain the highest standards of laboratory safety.
Hazard Characterization: Understanding the Compound
This compound is a bifunctional molecule containing a boronic acid moiety, a nitrile (cyano) group, and a chlorinated aromatic ring. While a specific, comprehensive toxicological profile for this exact isomer may not be readily available, its structural components necessitate a cautious approach. Based on data from closely related cyanophenylboronic and chlorophenylboronic acids, we must treat this compound as hazardous.
The primary hazards are associated with:
-
Skin and Eye Irritation: Like many boronic acids, it is expected to be a skin and eye irritant.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust can cause respiratory tract irritation.[1][3]
-
Toxicity of the Cyano Group: While the nitrile group in this organic context is more stable than inorganic cyanide salts, it still presents a toxicological concern.[4] It is crucial to prevent conditions (e.g., reaction with strong acids) that could potentially lead to the release of hydrogen cyanide gas.[5]
Hazard Summary Table
| Hazard Classification (Based on Analogues) | GHS Category | Precautionary Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. | [1][2][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Assumed) | Toxic if swallowed, in contact with skin or if inhaled. | [4] |
Note: This table is based on data for analogous compounds like 3-Cyanophenylboronic acid and 4-Cyanophenylboronic acid. It is imperative to treat this compound with at least this level of caution.
Prerequisite: Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, the correct selection and use of PPE are non-negotiable. All operations involving this compound, including weighing, transfer, and waste consolidation, must be conducted within a certified chemical fume hood.[8][9]
Required PPE Table
| Protection Type | Specification | Rationale | Source(s) |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles causing serious eye irritation. | [3][9] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation and potential toxic effects. | [9][10] |
| Body Protection | A buttoned, full-length laboratory coat. | Protects skin and personal clothing from contamination. | [9] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if work outside a fume hood is unavoidable. | [3][9] |
The Core Directive: Waste Management and Disposal Protocol
The fundamental principle is that This compound and all materials contaminated with it must be treated as hazardous waste. [8][9] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[9][11]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[9]
-
Solid Waste: Collect unused or expired this compound, contaminated weighing papers, gloves, and absorbent materials in a dedicated, sealable solid hazardous waste container.[10]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealable liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
Step 2: Containerization and Labeling
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, tight-fitting lids.[9]
-
Labeling: This is a critical compliance step. The label must clearly state:
Step 3: Storage and Final Disposal
-
Interim Storage: Store sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials like strong acids, bases, and oxidizing agents.[1][3][12]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][12] They are equipped to handle and dispose of the material in compliance with all local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[13][14]
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to ensure safety and prevent the spread of contamination.
-
Alert & Secure: Immediately alert personnel in the vicinity. If the spill is large or outside a fume hood, evacuate the immediate area.[9] Restrict access.
-
Assess & Equip: Evaluate the spill size and don the appropriate PPE as detailed in Section 2.
-
Containment: For a solid powder spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3][15]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3][16] Use tools that will not generate dust.
-
Decontamination: Clean the spill area thoroughly. Wipe the surface first with a cloth dampened with a solvent like acetone or ethanol (collecting the cloth as hazardous waste), followed by a soap and water wash.[9][17]
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS department, following established institutional protocols.[9]
Decontamination of Glassware and Surfaces
Proper decontamination of laboratory equipment is crucial for safety and preventing cross-contamination.
-
Initial Solvent Rinse: In a chemical fume hood, perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected in your designated liquid hazardous waste container.[10] Subsequent rinses may also need to be collected, depending on your institution's guidelines.[8]
-
Basic Wash: A secondary wash with a mild basic solution can help convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal. This rinsate should also be collected as hazardous waste.[10]
-
Final Rinse: A final rinse with water should be performed, with the rinsate collected as hazardous waste.[10]
-
Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.[10]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the safe management and disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. HYDROGEN CYANIDE | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. epa.gov [epa.gov]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. qmul.ac.uk [qmul.ac.uk]
A Senior Application Scientist's Guide to Handling 4-Chloro-3-cyanophenylboronic Acid: Essential Safety and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, arylboronic acids are indispensable reagents, pivotal in the synthesis of complex organic molecules. 4-Chloro-3-cyanophenylboronic acid, with its unique substitution pattern, offers a valuable building block for novel therapeutics. However, its utility in synthesis is matched by the critical need for rigorous safety and handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why these procedures are vital for ensuring laboratory safety and experimental integrity.
Understanding the Hazard: A Proactive Approach to Safety
This compound, like many of its structural analogs, is classified as a hazardous substance. The primary risks associated with this compound are significant irritation to the skin and eyes, and potential irritation of the respiratory tract if inhaled as a dust.[1][2][3][4] Some related compounds also exhibit acute toxicity if swallowed.[1][5] The boronic acid moiety itself, while crucial for its reactivity in cross-coupling reactions, necessitates careful handling to avoid unintended reactions or decomposition. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory prerequisite for handling this compound.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. Each component is chosen to mitigate a specific, identified hazard.[6][7] The minimum required PPE for handling this compound is summarized below.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield | Boronic acids are often fine powders that can easily become airborne. Goggles provide a seal against dust and splashes.[8][9] A face shield offers a secondary layer of protection for the entire face during weighing and transfer operations where the risk of splashing is highest. |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves provide adequate protection against incidental contact with solid this compound and common laboratory solvents. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6][10] |
| Body Protection | A flame-resistant lab coat | A lab coat protects your skin and personal clothing from spills and contamination.[6] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when weighing or transferring the solid compound, especially in the absence of dedicated engineering controls like a ventilated balance enclosure, to prevent inhalation of fine dust particles.[2][8] |
This multi-layered approach to PPE is a self-validating system; each component addresses a potential route of exposure, collectively creating a robust barrier between the researcher and the chemical hazard.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe and efficient handling process.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
